AS-041164
Description
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGWAUUPHUBJNQ-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AS-041164: A Technical Guide to its Mechanism of Action as a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-041164 is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in modulating inflammatory responses. The document details its inhibitory selectivity, its impact on downstream signaling pathways, and its efficacy in preclinical models of inflammation. All quantitative data is presented in structured tables, and key experimental methodologies are described to facilitate reproducibility. Visual diagrams generated using the DOT language are provided to illustrate the core signaling pathways and experimental workflows.
Core Mechanism of Action: Selective PI3Kγ Inhibition
This compound exerts its biological effects through the potent and selective inhibition of PI3Kγ, a member of the Class I phosphoinositide 3-kinase family. PI3Kγ is highly expressed in leukocytes and plays a crucial role in the recruitment and activation of innate immune cells at sites of inflammation.[4] By inhibiting PI3Kγ, this compound effectively blocks the downstream signaling cascade that is essential for chemokine-mediated neutrophil recruitment, a key event in the early stages of inflammation.
Inhibitory Potency and Selectivity
This compound demonstrates significant potency against the PI3Kγ isoform with a half-maximal inhibitory concentration (IC50) of 70 nM.[1][2][3] Its selectivity for the gamma isoform over other Class I PI3K isoforms (α, β, and δ) is a key feature of its pharmacological profile.
| Target | IC50 (nM) |
| PI3Kγ | 70 |
| PI3Kα | 240 |
| PI3Kβ | 1450 |
| PI3Kδ | 1700 |
Table 1: Inhibitory activity of this compound against Class I PI3K isoforms. Data compiled from multiple sources.[1][2][3]
Impact on Downstream Signaling: The PI3Kγ/AKT Pathway
The primary signaling pathway modulated by this compound is the PI3Kγ/AKT pathway. In leukocytes, chemokines such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) bind to their G protein-coupled receptors (GPCRs), leading to the activation of PI3Kγ. Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase AKT (also known as Protein Kinase B). The activation of AKT is a critical step in mediating various cellular responses, including cell survival, proliferation, and, importantly for inflammation, cell migration and chemotaxis.
This compound, by inhibiting PI3Kγ, prevents the production of PIP3 and consequently blocks the phosphorylation and activation of AKT.[1] This disruption of the PI3Kγ/AKT signaling axis is the molecular basis for the anti-inflammatory effects of this compound, primarily through the inhibition of neutrophil recruitment.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits the PI3Kγ signaling pathway to block neutrophil recruitment.
Preclinical Efficacy in Inflammation Models
The anti-inflammatory activity of this compound has been demonstrated in well-established preclinical models of inflammation.
RANTES-Induced Neutrophil Recruitment
In a murine model of peritoneal chemotaxis, this compound dose-dependently decreases RANTES-induced neutrophil recruitment.[1] The oral administration of this compound resulted in a potent inhibition of neutrophil infiltration into the peritoneal cavity, with a calculated ED50 of 27.35 mg/kg.[1]
| Model | Species | Endpoint | ED50 (mg/kg, p.o.) |
| RANTES-induced Peritoneal Chemotaxis | Mouse | Inhibition of Neutrophil Recruitment | 27.35 |
Table 2: In vivo efficacy of this compound in a model of neutrophil recruitment.[1]
Carrageenan-Induced Paw Edema
This compound has also been shown to be effective in a rat model of carrageenan-induced paw edema, a classic model of acute inflammation.[1] Oral administration of this compound at doses of 10-100 mg/kg resulted in a significant reduction in inflammatory swelling.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro PI3Kγ Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then further dilute in kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted PI3Kγ enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of AKT Phosphorylation
Objective: To assess the effect of this compound on AKT phosphorylation in cells.
Materials:
-
Cell line (e.g., neutrophils or a cell line responsive to RANTES)
-
This compound
-
RANTES
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Stimulate the cells with RANTES for a predetermined time to induce AKT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated AKT.
RANTES-Induced Mouse Peritonitis
Objective: To evaluate the in vivo efficacy of this compound in inhibiting neutrophil recruitment.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle control
-
Recombinant murine RANTES
-
Phosphate-buffered saline (PBS)
-
Lavage buffer (e.g., PBS with EDTA)
-
FACS buffer
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils)
-
Flow cytometer
Procedure:
-
Administer this compound or vehicle orally to mice at various doses.
-
After a specified pre-treatment time (e.g., 1 hour), inject RANTES intraperitoneally to induce peritonitis.
-
At a predetermined time point after RANTES injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal exudate cells by lavage with cold lavage buffer.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify neutrophils.
-
Analyze the cell suspension by flow cytometry to quantify the number of neutrophils recruited to the peritoneal cavity.
-
Compare the number of neutrophils in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.
References
AS-041164: A Profile of a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of AS-041164, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3K). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug discovery.
Quantitative Selectivity Profile
This compound demonstrates notable selectivity for PI3Kγ over other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| PI3Kγ | 70 |
| PI3Kα | 240 |
| PI3Kβ | 1450 |
| PI3Kδ | 1700 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.[1][2][3][4][5]
Furthermore, broader kinase screening has revealed that this compound exhibits minimal activity against a panel of 38 other common kinases when tested at a concentration of 1.0 μM, underscoring its specific inhibitory action.[2][6]
Experimental Protocols
The determination of the IC50 values for this compound is typically achieved through in vitro kinase assays. While the specific protocol used for this compound is not publicly detailed, a representative methodology based on established practices for PI3K inhibitors is outlined below.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay quantifies the enzymatic activity of PI3K isoforms by measuring the incorporation of radioactive phosphate into a lipid substrate. A reduction in this incorporation in the presence of an inhibitor is indicative of its inhibitory potency.
Materials and Reagents:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Radioactive ATP: [γ-³²P]ATP
-
Non-radioactive ATP
-
This compound (or other test inhibitor)
-
Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Stop solution (e.g., 1M HCl)
-
Scintillation cocktail
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in a suitable solvent, typically DMSO.
-
Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate (PIP2), a mixture of non-radioactive ATP and [γ-³²P]ATP, and varying concentrations of this compound in the kinase reaction buffer.
-
Reaction Incubation: The kinase reactions are typically carried out at room temperature for a defined period, for example, 15 to 60 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a strong acid, such as 1M HCl.
-
Quantification: The amount of radioactive phosphate incorporated into the lipid substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
PI3Kγ Signaling Pathway
PI3Kγ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The following diagram illustrates the core components and interactions within this pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
The Role of AS-041164 in Inhibiting Neutrophil Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil migration to sites of inflammation is a critical component of the innate immune response. However, excessive or inappropriate neutrophil infiltration can contribute to tissue damage in various inflammatory diseases. The phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway plays a pivotal role in regulating neutrophil chemotaxis. AS-041164 has emerged as a potent and selective inhibitor of the PI3Kγ isoform, demonstrating significant anti-inflammatory effects by attenuating neutrophil recruitment. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on neutrophil migration. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Neutrophils are the first line of defense against invading pathogens, rapidly migrating from the bloodstream to sites of infection or injury. This process, known as chemotaxis, is guided by a gradient of signaling molecules called chemoattractants. Dysregulation of neutrophil migration is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and acute respiratory distress syndrome.[1] Therefore, targeting the molecular pathways that govern neutrophil recruitment is a promising therapeutic strategy for these diseases.
One of the key signaling nodes in neutrophil chemotaxis is phosphoinositide 3-kinase gamma (PI3Kγ). PI3Kγ is a member of the class IB PI3K family and is primarily activated by G protein-coupled receptors (GPCRs) in response to chemoattractants.[2][3] Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 accumulation at the leading edge of the neutrophil is crucial for establishing cell polarity and driving the cytoskeletal rearrangements necessary for directional movement.
This compound is a potent and selective, orally active inhibitor of the PI3Kγ isoform.[2][4] Its ability to block the PI3Kγ signaling cascade makes it a valuable tool for studying the role of this enzyme in neutrophil function and a potential therapeutic agent for inflammatory disorders. This guide will delve into the specifics of this compound's effects on neutrophil migration, providing researchers with the necessary information to design and interpret experiments in this area.
Quantitative Data
The inhibitory activity of this compound on PI3K isoforms and its efficacy in cellular and in vivo models of neutrophil migration have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 70[2][4] |
| PI3Kα | 240[2][4] |
| PI3Kβ | 1450[2][4] |
| PI3Kδ | 1700[2][4] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: In Vivo Efficacy of this compound on RANTES-Induced Neutrophil Recruitment in Mice
| Compound | ED50 (mg/kg, p.o.) |
| This compound | 27.35[4] |
ED50 represents the dose of the compound that produces 50% of its maximal effect. p.o. indicates oral administration.
Signaling Pathway
The migration of neutrophils is a complex process orchestrated by a series of intracellular signaling events initiated by chemoattractant binding to GPCRs. PI3Kγ is a central player in this pathway. The following diagram illustrates the PI3Kγ-mediated signaling cascade that leads to neutrophil migration and how this compound intervenes.
Caption: PI3Kγ signaling pathway in neutrophil migration and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on neutrophil migration.
In Vivo RANTES-Induced Neutrophil Recruitment in Mice
This protocol describes an in vivo model to assess the effect of this compound on chemoattractant-induced neutrophil infiltration into the peritoneal cavity.
Experimental Workflow Diagram:
Caption: Workflow for the in vivo RANTES-induced neutrophil recruitment assay.
Materials:
-
Male CD1 mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Recombinant human RANTES (r-hRANTES)
-
Sterile phosphate-buffered saline (PBS)
-
Lavage buffer (e.g., PBS with 2 mM EDTA)
-
Cytospin centrifuge
-
Microscope slides
-
May-Grünwald-Giemsa stain
-
Hemocytometer or automated cell counter
Procedure:
-
Compound Administration: Administer this compound (e.g., 3-100 mg/kg) or vehicle orally to mice.
-
Induction of Peritonitis: After a specified pre-treatment time (e.g., 1 hour), induce peritonitis by intraperitoneal (i.p.) injection of r-hRANTES (e.g., 1 µg in 0.5 mL of sterile PBS).
-
Incubation: Allow the inflammatory response to develop for a set period, typically 4 hours.
-
Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate cells (PECs) by washing the peritoneal cavity with a known volume of ice-cold lavage buffer.
-
Cell Counting:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides of the PECs and stain with May-Grünwald-Giemsa.
-
Perform a differential cell count under a light microscope to determine the number of neutrophils.
-
-
Data Analysis: Calculate the total number of neutrophils recruited to the peritoneal cavity for each treatment group. Determine the dose-dependent inhibition of neutrophil recruitment by this compound.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate towards a chemoattractant gradient in vitro.
Materials:
-
Isolated human or murine neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., RANTES, fMLP, IL-8)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability dye (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using standard methods such as density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Compound Incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle in assay buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the membrane over the lower wells.
-
Add the pre-treated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for optimal migration (e.g., 60-90 minutes).
-
Quantification of Migrated Cells:
-
Remove the non-migrated cells from the top of the membrane.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye and measuring the fluorescence with a plate reader.
-
Lysing the migrated cells and quantifying ATP levels using a luminescent assay (e.g., CellTiter-Glo®).[5]
-
-
-
Data Analysis: Calculate the percentage of neutrophil migration relative to the vehicle control for each concentration of this compound. Determine the IC50 value for the inhibition of chemotaxis.
Akt Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated Akt (p-Akt), a downstream effector of PI3Kγ, in neutrophils.
Materials:
-
Peritoneal exudate cells from the in vivo experiment or isolated neutrophils from the in vitro assay
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the collected neutrophils in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the membrane with the primary antibody against total Akt to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-Akt and total Akt using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PI3Kγ in neutrophil-mediated inflammation. Its high potency and selectivity for the gamma isoform allow for targeted inhibition of this key signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and modulate neutrophil migration. Further investigation into the therapeutic potential of this compound and other PI3Kγ inhibitors is warranted for the treatment of a wide range of inflammatory diseases. No clinical trial data for this compound is currently available in public databases.
References
AS-041164: An In-Depth Technical Guide to its Role in the AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-041164 is a potent and selective, orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] The PI3K/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and migration.[3][4] Dysregulation of this pathway is a hallmark of various diseases, notably cancer and inflammatory disorders. PI3Kγ, a member of the Class IB PI3Ks, is primarily activated by G-protein coupled receptors (GPCRs) and plays a crucial role in immune cell signaling and migration.[5] this compound exerts its effects by selectively targeting PI3Kγ, thereby modulating downstream signaling events, most notably the phosphorylation and activation of AKT. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and relevant experimental protocols.
Mechanism of Action
The PI3K/AKT signaling pathway is initiated by extracellular stimuli that activate receptor tyrosine kinases (RTKs) or GPCRs. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as AKT and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.
This compound, as a selective inhibitor of PI3Kγ, binds to the ATP-binding site of the enzyme, preventing the phosphorylation of PIP2 to PIP3. This reduction in PIP3 levels inhibits the recruitment and subsequent activation of AKT. Consequently, the downstream signaling cascade mediated by AKT, which includes the regulation of apoptosis, cell cycle progression, and protein synthesis, is suppressed. In vivo studies have demonstrated that oral administration of this compound significantly reduces AKT phosphorylation.[1]
Quantitative Data
The inhibitory activity and in vivo efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 Value |
| PI3Kγ | 70 nM |
| PI3Kα | 240 nM |
| PI3Kβ | 1.45 µM |
| PI3Kδ | 1.70 µM |
Data sourced from multiple references.[1][2]
Table 2: In Vivo Efficacy of this compound
| Parameter | Vehicle | Treatment with this compound |
| RANTES-induced neutrophil recruitment in mice | - | ED50 = 27.35 mg/kg (p.o.) |
| Carrageenan-induced paw edema in rats | 0.5% carboxymethylcellulose/0.25% Tween 20 (p.o.) | Significant reduction in paw thickness at 100 mg/kg (p.o.) |
Data sourced from multiple references.[1][3]
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: PI3K/AKT signaling pathway with this compound inhibition.
Experimental Protocols
In Vitro PI3K Isoform Inhibition Assay (General Protocol)
This protocol describes a common method to determine the IC50 values of a compound against different PI3K isoforms.
Caption: Workflow for in vitro PI3K inhibition assay.
Detailed Methodologies:
-
Reagent Preparation:
-
Recombinant human PI3K isoforms (α, β, γ, δ) are expressed and purified.
-
A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
The reaction buffer typically contains a buffer (e.g., Tris-HCl), MgCl2, and DTT.
-
The substrate, PIP2, is prepared as a lipid vesicle suspension.
-
ATP is prepared at a specific concentration.
-
-
Reaction:
-
The PI3K enzyme, this compound (or vehicle control), and PIP2 vesicles are pre-incubated in the reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 37°C).
-
-
Detection:
-
The reaction is stopped, often by the addition of a chelating agent like EDTA.
-
The amount of PIP3 produced is quantified. This can be achieved through various methods, such as:
-
ELISA-based assays: Using a PIP3-binding protein or antibody.
-
Fluorescence-based assays: Using a fluorescently labeled PIP3-binding probe.
-
Radiometric assays: Using [γ-32P]ATP and detecting the radiolabeled PIP3.
-
-
-
Data Analysis:
-
The signal from the detection method is plotted against the logarithm of the this compound concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Western Blot Analysis for AKT Phosphorylation
This protocol outlines the key steps to assess the effect of this compound on AKT phosphorylation in a cellular context.
Caption: Workflow for Western blot analysis of AKT phosphorylation.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Select a cell line with an active PI3K/AKT pathway.
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor, chemokine like RANTES) to induce AKT phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the total protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473 or anti-p-AKT Thr308).
-
In parallel, probe separate membranes with an antibody for total AKT and a loading control (e.g., anti-β-actin or anti-GAPDH) for normalization.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-AKT band to the intensity of the total AKT band and the loading control to determine the relative change in AKT phosphorylation upon treatment with this compound.
-
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kγ in the AKT signaling pathway. Its high potency and selectivity for the γ isoform make it a precise instrument for dissecting the specific functions of this kinase in various cellular and disease contexts. The provided quantitative data and experimental protocols serve as a foundational guide for researchers and drug development professionals working in the fields of inflammation, immunology, and oncology. Further investigation into the therapeutic potential of selective PI3Kγ inhibition with compounds like this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. AS 041164 | CAS 6318-41-8 | PI 3-Kgamma kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PI3Kγ selective inhibitors: the strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to AS-041164 (CAS Number 6318-41-8): A Potent and Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of AS-041164, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols from key studies are provided. Signaling pathways and experimental workflows are visualized using high-contrast diagrams to facilitate understanding.
Core Properties of this compound
This compound, with the CAS number 6318-41-8, is a small molecule belonging to the thiazolidinedione class of compounds. It has been identified as a potent, ATP-competitive inhibitor of PI3Kγ, exhibiting significant selectivity over other Class I PI3K isoforms.[1][2] This selectivity makes it a valuable tool for investigating the specific roles of PI3Kγ in various physiological and pathological processes, particularly in inflammation and immunology.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 6318-41-8 | [3][4] |
| Molecular Formula | C₁₁H₇NO₄S | [3] |
| Molecular Weight | 249.24 g/mol | [1][2] |
| Appearance | Yellow solid | [1][3] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | DMSO (>35 mg/ml) | [3] |
| Storage Conditions | -20°C | [3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the p110γ catalytic subunit of PI3K.[1][2] Its inhibitory activity is significantly higher for the γ isoform compared to the α, β, and δ isoforms, as demonstrated by in vitro kinase assays.
In Vitro Kinase Inhibitory Activity
| PI3K Isoform | IC₅₀ (nM) |
| γ | 70 |
| α | 240 |
| β | 1450 |
| δ | 1700 |
Data sourced from commercial supplier information consistent with primary research findings.
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the PI3Kγ enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By blocking the production of PIP3, this compound effectively attenuates the PI3Kγ/Akt signaling pathway.
PI3Kγ Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
Understanding AS-041164's anti-inflammatory effects
An in-depth analysis of scientific literature reveals no publicly available information or studies on a compound designated as "AS-041164." This identifier does not correspond to any known therapeutic agent or research chemical in publicly accessible databases.
It is possible that "this compound" represents an internal, preclinical, or otherwise non-disclosed compound designation. As such, data regarding its anti-inflammatory effects, mechanism of action, and associated experimental protocols are not available in the public domain.
Without access to primary research, clinical trial data, or published literature, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of its signaling pathways as requested.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases to which they may have access. If "this compound" is a typographical error, please provide the correct compound designation for a comprehensive review.
Misconception in Therapeutic Target: AS-041164 is a PI3Kγ Inhibitor, Not a G-Protein Coupled Receptor Ligand
A comprehensive review of available scientific literature reveals that AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform and is not utilized for the study of G-protein coupled receptors (GPCRs). This technical guide will clarify the established mechanism of action of this compound, present the available quantitative data on its activity, and provide a brief overview of G-protein coupled receptors to address the initial query.
This compound: A Selective PI3Kγ Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the p110γ catalytic subunit of PI3K. PI3Ks are a family of intracellular signal-transducing enzymes that play a crucial role in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The gamma isoform (PI3Kγ) is primarily expressed in hematopoietic cells and is critically involved in inflammatory and immune responses.
Quantitative Data on this compound Activity
The inhibitory activity of this compound against various PI3K isoforms is summarized in the table below. The data highlights its selectivity for the γ isoform.
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 70 |
| PI3Kα | 240 |
| PI3Kβ | 1450 |
| PI3Kδ | 1700 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
G-Protein Coupled Receptors: A Brief Overview
G-protein coupled receptors constitute a large and diverse family of transmembrane receptors that play a fundamental role in cellular signaling.[1][2] They are involved in a vast array of physiological processes by detecting molecules outside the cell and activating internal signal transduction pathways, ultimately leading to a cellular response.[1] GPCRs are major drug targets, with a significant percentage of all FDA-approved drugs acting on these receptors.[1][3]
The general mechanism of GPCR activation involves the binding of an extracellular ligand, which induces a conformational change in the receptor. This change allows the receptor to bind to and activate an intracellular heterotrimeric G protein. Upon activation, the G protein dissociates into its α and βγ subunits, which then go on to modulate the activity of various downstream effector proteins, such as enzymes and ion channels.
GPR119 Agonists: An Example of GPCR-Targeted Research
While this compound is not a GPCR ligand, the initial search for information may have been confounded with research on compounds targeting GPR119, a specific G-protein coupled receptor. GPR119 is expressed in pancreatic β-cells and intestinal L-cells and is a target for the development of therapeutics for type 2 diabetes.[4][5][6][7] Agonists of GPR119 have been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][6]
Experimental Protocols
Due to the misidentification of this compound's target, specific experimental protocols for its use in studying GPCRs do not exist. Research involving this compound would typically employ assays to measure PI3K activity, such as in vitro kinase assays using purified PI3K isoforms or cell-based assays to assess the phosphorylation of downstream targets like Akt.
Signaling Pathways
The signaling pathway involving this compound is centered on the inhibition of PI3Kγ. A simplified representation of this pathway is provided below.
References
- 1. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Compound AS-041164: A Search for its Role in Inflammation Research
Despite a comprehensive search of publicly available scientific literature and databases, the compound designated as AS-041164 does not appear to be a recognized or documented research tool for inflammation models. Extensive inquiries into its mechanism of action, signaling pathways, and application in experimental protocols have yielded no specific information. This suggests that this compound may be an internal, proprietary designation for a compound that has not yet been disclosed in peer-reviewed publications, or alternatively, a misidentified or erroneous compound identifier.
For researchers, scientists, and drug development professionals seeking to explore novel anti-inflammatory agents, the lack of accessible data on this compound prevents a thorough evaluation of its potential. A typical in-depth technical guide would necessitate detailed information on its biochemical properties, target engagement, and effects in various in vitro and in vivo models of inflammation. Without this foundational knowledge, any discussion of its utility remains speculative.
To illustrate the type of information that would be essential for such a guide, we can consider the general framework used to characterize a novel anti-inflammatory compound. This would include:
Core Data Presentation:
A comprehensive data profile would be summarized in structured tables for clear comparison. This would typically include:
-
In Vitro Potency: IC50 values against key inflammatory enzymes (e.g., COX-1, COX-2, various kinases) or receptors.
-
Cell-Based Assays: EC50 values for the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6, IL-1β) from relevant cell lines (e.g., macrophages, synoviocytes).
-
In Vivo Efficacy: Effective dose (ED50) in various animal models of inflammation, such as carrageenan-induced paw edema, collagen-induced arthritis, or lipopolysaccharide (LPS)-induced systemic inflammation. Data would also include percentage inhibition of inflammatory markers.
-
Pharmacokinetic Properties: Key parameters such as half-life, bioavailability, and clearance in relevant species.
Detailed Experimental Protocols:
Methodologies for key experiments would be provided to ensure reproducibility. Examples include:
-
Enzyme Inhibition Assays: Detailed protocols for measuring the inhibitory activity of the compound against specific molecular targets.
-
Cell Culture and Stimulation: Protocols for culturing and stimulating inflammatory cells (e.g., with LPS or other inflammatory mediators) to assess the compound's effect on downstream signaling and cytokine production.
-
Animal Models of Inflammation: Step-by-step procedures for inducing inflammatory conditions in animals and administering the test compound, along with methods for assessing inflammatory endpoints (e.g., paw volume measurement, histological scoring, cytokine measurement in tissue or serum).
Visualization of Mechanisms and Workflows:
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Signaling Pathway Diagram: A diagram would illustrate the known or hypothesized signaling pathway through which the compound exerts its anti-inflammatory effects. This could involve pathways such as NF-κB, MAPK, or JAK-STAT.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram: A flowchart would outline the steps of a typical in vivo experiment.
Caption: Standard workflow for in vivo anti-inflammatory testing.
Methodological & Application
Application Notes and Protocols for In Vivo Studies with AS-041164
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, demonstrating significant anti-inflammatory properties. With an IC50 of 70 nM for PI3Kγ, it shows markedly less activity against PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 µM), and PI3Kδ (IC50 = 1.70 µM). Its oral activity makes it a valuable tool for in vivo investigations of PI3Kγ-mediated inflammatory pathways. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in common preclinical models of acute inflammation.
Mechanism of Action: PI3Kγ Signaling in Inflammation
PI3Kγ is predominantly expressed in leukocytes and plays a critical role in the transduction of signals from G-protein coupled receptors (GPCRs), such as those for chemokines. Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and PDK1, which in turn regulate a multitude of cellular processes essential for inflammation, including cell migration, proliferation, and survival. By inhibiting PI3Kγ, this compound is expected to attenuate these downstream signaling events, thereby reducing the inflammatory response.
Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vivo studies. More detailed dose-response and time-course data are not publicly available and would need to be generated empirically.
| Parameter | Value | Model System | Notes |
| IC50 (PI3Kγ) | 70 nM | In vitro enzyme assay | Demonstrates high potency for the target enzyme. |
| Selectivity | >3-fold vs PI3Kα>20-fold vs PI3Kβ>24-fold vs PI3Kδ | In vitro enzyme assays | Highlights the selectivity for the gamma isoform. |
| ED50 | 27.35 mg/kg | RANTES-induced neutrophil recruitment in mice | Effective dose for 50% reduction in neutrophil migration. |
| Effective Dose Range | 10 - 100 mg/kg (p.o.) | Carrageenan-induced paw edema in rats | Orally administered doses that produce a significant reduction in inflammatory swelling. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is a widely used assay for screening the anti-inflammatory activity of novel compounds. Carrageenan injection induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase characterized by prostaglandin production and neutrophil infiltration.
Objective: To evaluate the efficacy of this compound in reducing acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Male Wistar rats or Swiss albino mice (180-220 g for rats, 20-25 g for mice)
-
Pletysmometer or digital calipers
-
Standard animal handling and dosing equipment
Experimental Workflow:
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Procedure:
-
Animal Acclimatization and Preparation:
-
House animals in a controlled environment for at least one week prior to the experiment.
-
Fast animals overnight with free access to water before the experiment.
-
Randomly assign animals to treatment groups: Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and positive control.
-
-
Experimental Protocol:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).
-
Administer this compound or the vehicle orally (p.o.). Administer the positive control as per its standard route (e.g., intraperitoneally).
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema as the increase in paw volume from the initial measurement.
-
Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
RANTES-Induced Neutrophil Recruitment in Mice
This model assesses the ability of a compound to inhibit chemokine-driven leukocyte migration, a key process in inflammation. Recombinant human RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) is used as the chemoattractant.
Objective: To determine the effect of this compound on chemokine-induced neutrophil recruitment in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Recombinant human RANTES
-
Sterile phosphate-buffered saline (PBS)
-
Male BALB/c mice (20-25 g)
-
Lavage equipment (e.g., catheter, syringe)
-
Cell counting materials (e.g., hemocytometer, Turk's solution)
-
Flow cytometry reagents for leukocyte differentiation (optional)
Experimental Workflow:
Caption: Experimental Workflow for RANTES-Induced Neutrophil Recruitment.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize male BALB/c mice for at least one week.
-
Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 3, 10, 30, 100 mg/kg).
-
-
Experimental Protocol:
-
Administer this compound or vehicle orally.
-
30 minutes after compound administration, inject RANTES intraperitoneally (i.p.). The optimal dose of RANTES should be determined in preliminary studies to induce a robust but submaximal neutrophil recruitment.
-
4 hours after RANTES injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile PBS into the peritoneal cavity.
-
-
Data Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform a differential cell count on cytospin preparations of the lavage fluid stained with a suitable stain (e.g., Wright-Giemsa) to enumerate neutrophils. Alternatively, flow cytometry can be used for more precise quantification of neutrophils.
-
Calculate the percentage inhibition of neutrophil recruitment for each dose of this compound compared to the vehicle control.
-
Determine the ED50 value by non-linear regression analysis of the dose-response data.
-
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not publicly available. Researchers should consider conducting pilot pharmacokinetic studies to determine key parameters such as Cmax, Tmax, and half-life in the chosen animal model to optimize dosing regimens for efficacy studies.
Conclusion
This compound is a valuable research tool for investigating the in vivo roles of PI3Kγ in inflammatory processes. The protocols outlined above provide a framework for assessing its anti-inflammatory efficacy in established rodent models. The provided quantitative data can serve as a reference for experimental design and data interpretation. Further characterization of its pharmacokinetic and pharmacodynamic properties will enhance its utility in preclinical drug development.
Application Notes and Protocols for AS-041164 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of 70 nM.[1][2][3][4] It exhibits significantly less activity against PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 µM), and PI3Kδ (IC50 = 1.70 µM), making it a valuable tool for investigating the specific role of PI3Kγ in various physiological and pathological processes.[1][2][3][4] Notably, this compound has demonstrated anti-inflammatory effects, primarily by blocking the migration of neutrophils.[1][3] This document provides detailed application notes and protocols for the use of this compound in common mouse models of inflammation, based on available preclinical data.
Data Presentation
The following table summarizes the quantitative data on the dosage and efficacy of this compound in rodent models of inflammation.
| Model | Species | Dosage Range | Administration Route | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 10-100 mg/kg | Oral (p.o.), single dose | Reduction in inflammatory swelling.[1] | [1] |
| RANTES-Induced Neutrophil Recruitment | Mouse | 3-100 mg/kg | Oral (p.o.) | Dose-dependent decrease in neutrophil recruitment.[1] | [1] |
| RANTES-Induced Neutrophil Recruitment | Mouse | 30 mg/kg | Oral (p.o.) | Significant reduction of AKT phosphorylation.[2] | [2] |
| RANTES-Induced Neutrophil Recruitment | Mouse | - | - | ED50: 27.35 mg/kg.[1][2] | [1][2] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the PI3Kγ signaling pathway, which plays a crucial role in the recruitment of leukocytes to sites of inflammation. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed protocols for key in vivo inflammation models, incorporating the use of this compound.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the acute anti-inflammatory activity of a compound.
Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: House mice for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle control + Carrageenan
-
This compound (10 mg/kg, p.o.) + Carrageenan
-
This compound (30 mg/kg, p.o.) + Carrageenan
-
This compound (100 mg/kg, p.o.) + Carrageenan
-
Positive control (e.g., Indomethacin, 10 mg/kg, i.p.) + Carrageenan
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Compound Administration: Administer this compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 50 µL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
RANTES-Induced Peritoneal Neutrophil Recruitment in Mice
This model is used to evaluate the effect of a compound on chemokine-induced leukocyte migration.
Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: As described above.
-
Grouping: Randomly divide mice into treatment groups as described for the carrageenan model, with appropriate doses of this compound (e.g., 3, 10, 30, 100 mg/kg).
-
Compound Administration: Administer this compound orally 30-60 minutes before RANTES injection.
-
Induction of Neutrophil Recruitment: Inject recombinant human RANTES (e.g., 300 ng in 200 µL sterile saline) intraperitoneally (i.p.).
-
Peritoneal Lavage: Four hours after RANTES injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.
-
Cell Analysis:
-
Determine the total number of cells in the lavage fluid using a hemocytometer.
-
Perform flow cytometry to quantify the number of neutrophils (e.g., using Ly-6G and CD11b markers).
-
-
Data Analysis: Calculate the percentage of inhibition of neutrophil recruitment for each treatment group compared to the vehicle control.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis, characterized by chronic inflammation and joint destruction.
Methodology:
-
Animals: DBA/1 mice (8-10 weeks old).
-
Induction of Arthritis:
-
Day 0: Immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol (Prophylactic):
-
Begin oral administration of this compound (e.g., 30 mg/kg, daily) or vehicle starting from day 21 (the day of the booster injection) and continue for a predefined period (e.g., 2-3 weeks).
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 for inflammation (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Histological Analysis: At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen in sepsis.
Methodology:
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Compound Administration: Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle 1 hour before LPS challenge.
-
Induction of Inflammation: Inject LPS (from E. coli, e.g., 1 mg/kg) intraperitoneally.
-
Sample Collection:
-
At various time points (e.g., 2, 6, 24 hours) after LPS injection, collect blood via cardiac puncture for cytokine analysis.
-
Perform peritoneal lavage to collect peritoneal cells for analysis.
-
-
Outcome Measures:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Quantify immune cell populations in the peritoneal lavage fluid by flow cytometry.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions, including the dosage of this compound, based on their specific research objectives and animal models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols: AS-041164 in Carrageenan-Induced Paw Edema
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 of 70 nM. It demonstrates significantly less activity against PI3Kα (240 nM), PI3Kβ (1.45 µM), and PI3Kδ (1.70 µM). The selective inhibition of PI3Kγ makes this compound a valuable tool for investigating the role of this specific isoform in various physiological and pathological processes, particularly in inflammation and neutrophil recruitment. This document provides detailed application notes and protocols for utilizing this compound in the widely established carrageenan-induced paw edema model, a classic in vivo assay for screening the anti-inflammatory activity of novel compounds.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing paw edema induced by carrageenan in a rat model.
Table 1: Inhibitory Concentration (IC50) of this compound on PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 70 |
| PI3Kα | 240 |
| PI3Kβ | 1450 |
| PI3Kδ | 1700 |
Table 2: Effect of Oral Administration of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Swelling (mm) at 1h | Mean Paw Swelling (mm) at 2h | Mean Paw Swelling (mm) at 3h | Mean Paw Swelling (mm) at 4h | Mean Paw Swelling (mm) at 5h | Mean Paw Swelling (mm) at 6h |
| Vehicle | - | ~0.6 | ~1.0 | ~1.3 | ~1.5 | ~1.6 | ~1.6 |
| This compound | 10 | ~0.5 | ~0.8 | ~1.1 | ~1.3 | ~1.4 | ~1.4 |
| This compound | 30 | ~0.4 | ~0.6 | ~0.8 | ~0.9 | ~1.0 | ~1.0 |
| This compound | 100 | ~0.3 | ~0.4 | ~0.5 | ~0.6 | ~0.6 | ~0.6 |
| Indomethacin | 10 | ~0.3 | ~0.5 | ~0.6 | ~0.7 | ~0.8 | ~0.8 |
Note: The data in Table 2 is estimated from the graphical representation in Ferrandi et al., 2007, J Pharmacol Exp Ther. The values represent the mean change in paw thickness.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute local inflammation in the rat paw using carrageenan and the evaluation of the anti-inflammatory effects of this compound.
Materials:
-
This compound
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
Male Wistar rats (180-200 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide the animals into experimental groups (n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 30 mg/kg)
-
Group 4: this compound (e.g., 100 mg/kg)
-
Group 5: Indomethacin (e.g., 10 mg/kg, positive control)
-
-
Administer this compound or the vehicle orally (p.o.) 60 minutes before the carrageenan injection. Administer indomethacin intraperitoneally (i.p.) 30 minutes before the carrageenan injection.
-
-
Baseline Paw Volume Measurement: Before any injections, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
Induction of Paw Edema:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.
Application Notes and Protocols for AS-041164 in RANTES-Induced Neutrophil Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-041164 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, demonstrating significant anti-inflammatory properties. One of its key mechanisms of action is the blockage of neutrophil migration, a critical process in the inflammatory cascade. Regulated on Activation, Normal T cell Expressed and Secreted (RANTES), also known as CCL5, is a chemokine that, in certain inflammatory contexts, can induce the recruitment of neutrophils. This document provides detailed application notes and experimental protocols for utilizing this compound to inhibit RANTES-induced neutrophil recruitment in both in vitro and in vivo models. The information is based on established scientific findings and is intended to guide researchers in studying the effects of this PI3Kγ inhibitor on neutrophil chemotaxis.
Mechanism of Action: Inhibition of RANTES-Induced Neutrophil Recruitment
RANTES mediates its chemotactic effects on neutrophils primarily through the C-C chemokine receptor type 1 (CCR1), a G protein-coupled receptor (GPCR).[1] Upon RANTES binding to CCR1, a downstream signaling cascade is initiated, which critically involves the activation of PI3Kγ.[2] PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[3] PIP3 recruits and activates downstream effectors, such as Akt (Protein Kinase B), which are essential for the cytoskeletal rearrangements and cellular polarization required for directional cell migration.[2][4]
This compound, as a selective PI3Kγ inhibitor, directly interferes with this signaling pathway. By blocking the activity of PI3Kγ, this compound prevents the formation of PIP3, thereby inhibiting the downstream signaling necessary for neutrophil chemotaxis and migration towards a RANTES gradient.[4][5]
Quantitative Data: In Vitro and In Vivo Efficacy of this compound
The inhibitory activity of this compound on different PI3K isoforms and its efficacy in an in vivo model of RANTES-induced neutrophil recruitment are summarized below.
| Parameter | Value | Reference |
| IC50 (PI3Kγ) | 70 nM | [4] |
| IC50 (PI3Kα) | 240 nM | [4] |
| IC50 (PI3Kβ) | 1.45 µM | [4] |
| IC50 (PI3Kδ) | 1.70 µM | [4] |
| In Vivo ED50 | 27.35 mg/kg (p.o.) | [4] |
Table 1: Potency and Efficacy of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the respective PI3K isoform activity in vitro. The ED50 value represents the effective dose required to achieve 50% of the maximal inhibitory effect on RANTES-induced neutrophil recruitment in a mouse model.
Signaling Pathway Diagram
Caption: RANTES-CCR1 signaling pathway leading to neutrophil migration and its inhibition by this compound.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell Assay)
This protocol describes the assessment of this compound's ability to inhibit RANTES-induced neutrophil migration in vitro using a Boyden chamber or Transwell system.[6][7]
Materials:
-
This compound (prepare stock solution in DMSO)
-
Recombinant Human RANTES (CCL5)
-
Isolated human or murine neutrophils (purity >95%)
-
Chemotaxis buffer (e.g., HBSS with 0.5% human serum albumin)
-
Boyden chamber (48-well) or Transwell inserts (96-well, 5.0 µm pore size)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or murine bone marrow using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in chemotaxis buffer. A final concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Chemoattractant Preparation: Prepare a solution of RANTES in chemotaxis buffer. A concentration of 30 ng/mL is a good starting point, but the optimal concentration should be determined by a dose-response experiment.[1]
-
Assay Setup:
-
Add the RANTES solution to the lower wells of the Boyden chamber or 96-well plate.
-
Add chemotaxis buffer alone to negative control wells.
-
Place the membrane (for Boyden chamber) or Transwell inserts over the lower wells.
-
In a separate plate, pre-incubate the neutrophil suspension with the various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber or Transwell inserts.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber/insert.
-
Quantify the number of neutrophils that have migrated to the lower chamber. A common method is to measure ATP levels of the migrated cells using a luminescent cell viability assay.[6]
-
Alternatively, migrated cells can be fixed, stained, and counted microscopically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of neutrophil migration for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro neutrophil chemotaxis assay.
In Vivo RANTES-Induced Neutrophil Recruitment in a Mouse Peritonitis Model
This protocol describes an in vivo model to evaluate the efficacy of orally administered this compound in inhibiting RANTES-induced neutrophil recruitment to the peritoneal cavity of mice.[5]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Recombinant Human RANTES (CCL5)
-
Sterile phosphate-buffered saline (PBS)
-
Male CD1 mice (or other suitable strain)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-mouse Ly-6G, anti-mouse CD45)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Animal Acclimation: Acclimate male CD1 mice for at least one week before the experiment.
-
This compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally (p.o.) to the mice at doses ranging from 3 to 100 mg/kg.[4] Administer the vehicle alone to the control group. The administration should occur 1 hour before the RANTES challenge.
-
RANTES Challenge: Prepare a solution of RANTES in sterile PBS. Inject 0.5 mg/kg of RANTES intraperitoneally (i.p.) into the mice.[5] Inject sterile PBS into a sham control group.
-
Peritoneal Lavage: At 4 hours post-RANTES injection, euthanize the mice.[5]
-
Expose the peritoneal cavity and inject 5 mL of cold peritoneal lavage buffer.
-
Gently massage the abdomen for 1 minute.
-
Aspirate the peritoneal fluid.
-
-
Cell Counting and Staining:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Centrifuge the cell suspension and resuspend the pellet in FACS buffer.
-
Incubate the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly-6G) and a pan-leukocyte marker (e.g., CD45).
-
If necessary, lyse red blood cells using a lysis buffer.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the leukocyte population (CD45+) and then identify the neutrophil population (Ly-6G+).
-
Determine the total number of neutrophils recruited to the peritoneal cavity for each treatment group.
-
-
Data Analysis:
-
Calculate the mean number of recruited neutrophils for each group.
-
Determine the percentage of inhibition of neutrophil recruitment in the this compound-treated groups compared to the vehicle-treated, RANTES-challenged group.
-
Plot the percentage of inhibition against the dose of this compound to confirm the dose-dependent effect and validate the ED50.
-
Caption: Experimental workflow for the in vivo mouse peritonitis model.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kγ in inflammatory processes, particularly in neutrophil recruitment mediated by chemokines like RANTES. The protocols provided herein offer a detailed framework for studying the inhibitory effects of this compound in both in vitro and in vivo settings. For successful and reproducible results, it is crucial to carefully optimize assay conditions, such as chemoattractant and inhibitor concentrations, and to use high-quality reagents and appropriate controls. These studies will contribute to a better understanding of the therapeutic potential of selective PI3Kγ inhibition in inflammatory diseases characterized by excessive neutrophil infiltration.
References
- 1. researchgate.net [researchgate.net]
- 2. KoreaMed [koreamed.org]
- 3. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASIC1a induces synovial inflammation via the Ca2+/NFATc3/ RANTES pathway [thno.org]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Sensitization and activation of intracranial meningeal nociceptors by mast cell mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curine Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Chemotaxis Assay Using AS-041164
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro chemotaxis assay to evaluate the inhibitory effects of AS-041164, a potent and selective PI3Kγ inhibitor. The provided information is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation and immunity. The recruitment of leukocytes, particularly neutrophils, to sites of inflammation is a key event in the inflammatory cascade and is largely mediated by chemoattractants. Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical enzyme in the signaling pathway that governs neutrophil chemotaxis, making it an attractive target for anti-inflammatory therapies.[1][2]
This compound is a potent and selective inhibitor of the PI3Kγ isoform.[3][4] It has demonstrated efficacy in blocking neutrophil migration and recruitment in various studies.[3][5] This document outlines a detailed protocol for an in vitro chemotaxis assay using the Boyden chamber method to assess the inhibitory potential of this compound on neutrophil migration.
Data Presentation
The inhibitory activity of this compound against various Class I PI3K isoforms is summarized in the table below. This data highlights the selectivity of this compound for the γ isoform.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 240 |
| PI3Kβ | 1450 |
| PI3Kγ | 70 |
| PI3Kδ | 1700 |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay Using a Boyden Chamber
This protocol describes the measurement of neutrophil chemotaxis in response to a chemoattractant and the assessment of the inhibitory effect of this compound.
Materials:
-
Cells: Freshly isolated human neutrophils or a suitable neutrophil-like cell line (e.g., differentiated HL-60 cells).
-
Reagents:
-
This compound (stock solution in DMSO)
-
Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8/CXCL8).
-
Hank's Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+.
-
Bovine Serum Albumin (BSA).
-
Ficoll-Paque or other density gradient medium for neutrophil isolation.
-
Trypan Blue solution.
-
Calcein-AM or other fluorescent dye for cell labeling and quantification.
-
-
Equipment:
-
Boyden chamber apparatus (e.g., 48-well or 96-well microchemotaxis chamber).
-
Polycarbonate membranes with 3 µm or 5 µm pores.[6]
-
Humidified incubator (37°C, 5% CO2).
-
Centrifuge.
-
Hemocytometer or automated cell counter.
-
Fluorescence plate reader.
-
Microscopy equipment for visualization (optional).
-
Protocol:
-
Neutrophil Isolation (if using primary cells):
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Wash the isolated neutrophils with HBSS without Ca2+/Mg2+.
-
Resuspend the cells in HBSS with Ca2+/Mg2+ and 0.1% BSA.
-
Determine cell viability and concentration using Trypan Blue and a hemocytometer. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Reagents:
-
Chemoattractant Solution: Prepare a stock solution of fMLP (e.g., 10^-2 M in DMSO) or IL-8 (e.g., 10 µg/mL in PBS with 0.1% BSA). Dilute the stock solution in HBSS with 0.1% BSA to the desired final concentrations (e.g., a range of 10^-10 M to 10^-7 M for fMLP, or 1-100 ng/mL for IL-8). The optimal concentration should be determined empirically.
-
This compound Working Solutions: Prepare a series of dilutions of this compound in HBSS with 0.1% BSA from the DMSO stock solution. The final DMSO concentration in all conditions (including vehicle control) should be kept constant and low (e.g., ≤ 0.1%).
-
-
Boyden Chamber Assay Setup:
-
Assemble the Boyden chamber according to the manufacturer's instructions.
-
Place the polycarbonate membrane between the upper and lower wells.
-
In the lower wells, add the chemoattractant solution. For negative controls, add HBSS with 0.1% BSA.
-
In a separate tube, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.
-
-
Incubation:
-
Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes. The optimal incubation time may vary depending on the cell type and chemoattractant used.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Alternatively, for fluorescent quantification, label the cells with Calcein-AM before the assay. After migration, lyse the migrated cells in the lower chamber and measure the fluorescence using a plate reader.
-
Count the number of migrated cells in several high-power fields under a microscope or quantify the fluorescence.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field or the average fluorescence intensity for each condition.
-
Subtract the background migration (negative control) from all values.
-
Express the data as a percentage of the migration observed with the chemoattractant alone (positive control).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Experimental Workflow for In Vitro Chemotaxis Assay.
Caption: PI3Kγ Signaling Pathway in Chemotaxis and Inhibition by this compound.
References
- 1. The role of endothelial PI3Kγ activity in neutrophil trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular signalling during neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide-3 kinase γ required for LPS-induced transepithelial neutrophil trafficking in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Application Notes and Protocols: Solubilization of AS-041164 in DMSO for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of AS-041164, a potent and selective PI3Kγ inhibitor, in dimethyl sulfoxide (DMSO) for use in a variety of research applications. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and success of experiments involving this compound.
Compound Information
This compound is a selective inhibitor of the PI3Kγ isoform, which plays a key role in immune cell signaling and migration.[1] It is a valuable tool for studying neuroinflammatory responses and microglial activation.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇NO₄S | |
| Molecular Weight | 249.24 g/mol | |
| CAS Number | 6318-41-8 | |
| Appearance | Yellow solid | [1] |
| Purity | >98% |
Solubility Data
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions. The reported solubility values vary slightly between suppliers, so it is recommended to consult the product-specific datasheet.
| Solvent | Solubility | Notes |
| DMSO | 100 mM | |
| DMSO | 125 mg/mL | Ultrasonic assistance may be required.[2][3] |
| DMSO | 25 mg/mL | [1][4][5] |
| DMF | 25 mg/mL |
Note: The hygroscopic nature of DMSO can impact the solubility of the compound. It is highly recommended to use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[3]
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.92 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.[2][3] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[3]
Preparation of Working Solutions
For cell-based assays and other experiments, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium. It is important to note that this compound has limited solubility in aqueous solutions. Therefore, the final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is recommended to add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Use Immediately: It is best to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: this compound inhibits the PI3K signaling pathway.
References
Application Notes and Protocols for Oral Administration of AS-041164 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-041164 is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, with an IC50 value of 70 nM. It exhibits reduced activity against PI3Kα (IC50 = 240 nM), PI3Kβ (IC50 = 1.45 µM), and PI3Kδ (IC50 = 1.70 µM). The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, making PI3K inhibitors like this compound valuable tools for research and potential therapeutic development. These application notes provide an overview of the mechanism of action of this compound, protocols for its oral administration in rats, and representative pharmacokinetic and pharmacodynamic data based on a similar pan-class I PI3K inhibitor, pictilisib (GDC-0941), to serve as a practical guide for preclinical studies.
Mechanism of Action: PI3K/Akt Signaling Pathway
This compound exerts its effects by inhibiting PI3Kγ, a key enzyme in the PI3K/Akt signaling cascade. This pathway is typically activated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a second messenger, recruiting and activating downstream effectors such as Akt. The activation of Akt triggers a cascade of phosphorylation events that regulate various cellular processes, including cell survival, proliferation, and metabolism. By inhibiting PI3Kγ, this compound blocks the production of PIP3 and subsequent activation of Akt, thereby modulating these cellular functions.
Data Presentation
While specific pharmacokinetic and pharmacodynamic data for the oral administration of this compound in rats are not publicly available, the following tables present representative data from studies with the orally administered pan-class I PI3K inhibitor, pictilisib (GDC-0941), in rats. This information can serve as a valuable reference for experimental design and data interpretation.
Table 1: Representative Pharmacokinetic Parameters of Pictilisib (GDC-0941) in Rats Following a Single Oral Dose.
| Parameter | Value | Units |
| Dose | 30 | mg/kg |
| Tmax | < 2 | hours |
| Clearance | 49.3 | mL/min/kg |
| Volume of Distribution (Vd) | 2.52 | L/kg |
| Total Recovery (Urine + Feces) | ~98 | % of dose |
Data compiled from published preclinical studies of pictilisib (GDC-0941) in rats.
Table 2: Representative In Vitro and In Vivo Pharmacodynamic Effects of PI3K Inhibition.
| Assay | System | Endpoint | Representative Result |
| Cellular Phospho-Akt Assay | Cancer Cell Lines | Inhibition of Akt Phosphorylation (pAkt) | Potent inhibition of pAkt |
| Tumor Xenograft Model | Rats | Tumor Growth Inhibition | Significant reduction in tumor volume |
| Tumor Xenograft Model | Rats | Target Engagement (pAkt levels) | Decreased levels of phosphorylated Akt in tumor tissue |
This table summarizes the expected pharmacodynamic effects of a PI3K inhibitor based on preclinical studies of pictilisib (GDC-0941).
Experimental Protocols
The following protocols provide a detailed methodology for the oral administration of this compound to rats, a common procedure in preclinical research.
Protocol 1: Preparation of this compound Formulation for Oral Administration
-
Vehicle Selection: Based on the solubility of this compound, a suitable vehicle should be chosen. Common vehicles for oral gavage in rats include water, saline, corn oil, or a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC).
-
Concentration Calculation: Determine the required concentration of the dosing solution based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
If preparing a solution, dissolve the compound in the chosen vehicle with the aid of gentle heating or sonication if necessary. Ensure the compound is fully dissolved.
-
If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Storage: Store the formulation as recommended for the stability of this compound. If it is a suspension, ensure it is thoroughly mixed before each administration.
Protocol 2: Oral Gavage Administration in Rats
-
Animal Preparation:
-
Weigh each rat accurately on the day of dosing to calculate the precise volume to be administered.
-
Properly restrain the rat to ensure its safety and the accuracy of the administration. This can be done by firmly grasping the rat over the shoulders and back, allowing the forelegs to be extended. The head should be gently tilted back to straighten the path to the esophagus.
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the other end at the last rib. Mark the needle at the point corresponding to the mouth. This ensures the needle reaches the stomach without causing injury.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is inserted to the pre-measured depth, slowly administer the formulation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a period of time post-dosing.
-
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kγ in various physiological and pathological processes. The provided application notes and protocols offer a comprehensive guide for its oral administration in rats. While specific pharmacokinetic and pharmacodynamic data for this compound in this species are yet to be published, the representative data from a similar PI3K inhibitor, pictilisib (GDC-0941), can aid in the design and interpretation of preclinical studies. Adherence to proper experimental protocols is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for AS-041164 in Leukocyte Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-041164 is a potent and selective, orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme in the signaling pathways that govern leukocyte trafficking.[1] PI3Kγ is predominantly expressed in leukocytes and is activated by G-protein coupled receptors (GPCRs) in response to chemoattractants, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger is crucial for establishing cell polarity and motility, making PI3Kγ a critical regulator of leukocyte migration to sites of inflammation. These characteristics establish this compound as a valuable tool for investigating the role of PI3Kγ in various inflammatory and autoimmune disease models. This document provides detailed application notes and experimental protocols for the use of this compound in studying leukocyte trafficking.
Mechanism of Action
This compound selectively inhibits the p110γ catalytic subunit of PI3Kγ, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3. The accumulation of PIP3 at the leading edge of a migrating leukocyte is essential for the recruitment and activation of downstream signaling proteins, including the serine/threonine kinase Akt. Activated Akt, in turn, modulates a variety of cellular processes that are essential for cell migration, including cytoskeletal reorganization and cell survival. By blocking this pathway, this compound effectively inhibits the chemotactic response of leukocytes to inflammatory signals.[1]
Data Presentation
In Vitro Potency and Selectivity of this compound
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 70 |
| PI3Kα | 240 |
| PI3Kβ | 1450 |
| PI3Kδ | 1700 |
Table 1: Inhibitory concentration (IC50) values of this compound against different PI3K isoforms, demonstrating its selectivity for the gamma isoform.[1][2][3]
In Vivo Efficacy of this compound
| Animal Model | Species | Administration Route | Dosage Range (mg/kg) | Effect | ED50 (mg/kg) |
| Carrageenan-Induced Paw Edema | Rat | Oral | 10 - 100 | Reduction of inflammatory swelling. | - |
| RANTES-Induced Neutrophil Recruitment | Mouse | Oral | 3 - 100 | Dose-dependent decrease in neutrophil recruitment to the peritoneum. | 27.35 |
Table 2: Summary of the in vivo anti-inflammatory effects of this compound in established animal models of inflammation.[1]
Signaling Pathway
Caption: PI3Kγ signaling pathway in leukocyte chemotaxis and its inhibition by this compound.
Experimental Protocols
In Vitro: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes a method to assess the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
This compound (dissolved in DMSO)
-
Human or murine neutrophils (isolated from whole blood)
-
Chemoattractant (e.g., recombinant human RANTES/CCL5 or fMLP)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (5 µm pore size for neutrophils)
-
24-well plates
-
Hemocytometer or automated cell counter
-
Detection reagent (e.g., Calcein-AM or similar viability dye)
-
Plate reader with fluorescence capabilities
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or murine blood using a standard method such as density gradient centrifugation (e.g., using Ficoll-Paque followed by dextran sedimentation). Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. A final concentration range of 10 nM to 10 µM is recommended for initial experiments. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10-100 ng/mL RANTES) to the lower wells of a 24-well plate. Include wells with assay medium only as a negative control for basal migration.
-
Pre-incubate the isolated neutrophils with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated neutrophil suspension to the top of the Transwell inserts.
-
Carefully place the inserts into the wells of the 24-well plate containing the chemoattractant.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the wells.
-
To quantify the migrated cells in the lower chamber, add a cell viability dye such as Calcein-AM and incubate according to the manufacturer's instructions.
-
Measure the fluorescence in the lower chamber using a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
Alternatively, migrated cells can be collected from the lower chamber and counted using a hemocytometer or an automated cell counter.
-
Data Analysis:
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for the in vitro neutrophil chemotaxis assay using a Boyden chamber.
In Vivo: RANTES-Induced Neutrophil Recruitment in Mice
This protocol is designed to evaluate the in vivo efficacy of this compound in a model of chemokine-induced leukocyte trafficking.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Recombinant murine RANTES/CCL5
-
Sterile phosphate-buffered saline (PBS)
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Mice (e.g., C57BL/6, 8-10 weeks old)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Ice-cold PBS for peritoneal lavage
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Flow cytometer
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Compound Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound (e.g., 30 mg/kg) or vehicle to the mice via oral gavage.[1]
-
-
Induction of Neutrophil Recruitment:
-
One hour after compound administration, inject the mice intraperitoneally with RANTES (e.g., 1 µg in 200 µL of sterile PBS) to induce neutrophil recruitment into the peritoneal cavity. A control group should be injected with PBS only.
-
-
Peritoneal Lavage:
-
Four hours after the RANTES injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
-
Cell Counting and Analysis:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
For differential cell counts, prepare cytospin slides and stain with a Wright-Giemsa stain.
-
For a more detailed analysis, stain the cells with fluorescently labeled antibodies against leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) and analyze by flow cytometry.
-
Data Analysis:
Compare the total number of leukocytes and the number of neutrophils in the peritoneal lavage fluid between the vehicle-treated and this compound-treated groups. Calculate the percentage of inhibition of neutrophil recruitment by this compound.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic model for assessing the anti-inflammatory properties of a compound in an acute inflammation setting.
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% w/v in sterile saline)
-
Rats (e.g., Wistar or Sprague-Dawley, 150-200 g)
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles for sub-plantar injection
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound (e.g., 10-100 mg/kg) or vehicle orally to the rats.[1]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement. Determine the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated group.
Supporting Protocols
Western Blot for Akt Phosphorylation
This protocol can be used to confirm the mechanism of action of this compound by assessing its effect on the phosphorylation of Akt, a downstream target of PI3Kγ.
Procedure:
-
Sample Collection: Collect peritoneal exudate cells from the in vivo RANTES-induced neutrophil recruitment experiment or use neutrophils from the in vitro chemotaxis assay.
-
Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Total Akt Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Densitometry: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.
Conclusion
This compound is a powerful research tool for dissecting the role of PI3Kγ in leukocyte trafficking. The protocols outlined in this document provide a framework for utilizing this compound in both in vitro and in vivo models of inflammation. By carefully designing and executing these experiments, researchers can gain valuable insights into the therapeutic potential of targeting the PI3Kγ signaling pathway for the treatment of inflammatory diseases.
References
Application Notes and Protocols for Testing AS-041164 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of AS-041164, a potent and selective inhibitor of the PI3Kγ isoform. The primary mechanism of action of this compound is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3][4]
Introduction to this compound
This compound is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) isoform with a reported IC50 of 70 nM.[5] It demonstrates significantly less activity against other PI3K isoforms such as α, β, and δ.[5] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell proliferation, survival, and metabolism.[1][2][4] Dysregulation of this pathway is a hallmark of various diseases, including cancer and inflammatory conditions.[2][3] These protocols outline key cell-based assays to determine the efficacy of this compound in vitro.
Signaling Pathway Overview
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[6]
Workflow:
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark for 2 hours at room temperature to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.[7][8][9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) for detection.[7] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[8][9][10]
Workflow:
Protocol:
-
Cell Treatment: Culture cells in the presence of various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Akt Phosphorylation
This assay is used to directly assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a key indicator of its activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (nM) | % Viability (Mean ± SD) | IC50 (nM) |
| Cell Line A | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{[Calculated Value]} |
| 10 | 85.2 ± 3.1 | ||
| 100 | 52.1 ± 2.8 | ||
| 1000 | 21.5 ± 1.9 | ||
| 10000 | 5.3 ± 0.8 | ||
| Cell Line B | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{[Calculated Value]} |
| 10 | 98.1 ± 4.3 | ||
| 100 | 75.4 ± 3.9 | ||
| 1000 | 48.9 ± 2.5 | ||
| 10000 | 15.7 ± 1.4 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Assay)
| Cell Line | Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Cell Line A | Vehicle | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound (100 nM) | 15.8 ± 1.2 | 5.4 ± 0.7 | |
| This compound (1000 nM) | 42.1 ± 2.5 | 18.7 ± 1.9 | |
| Cell Line B | Vehicle | 2.5 ± 0.4 | 1.1 ± 0.2 |
| This compound (100 nM) | 10.3 ± 0.9 | 3.2 ± 0.5 | |
| This compound (1000 nM) | 35.6 ± 2.1 | 12.9 ± 1.3 |
Table 3: Inhibition of Akt Phosphorylation by this compound (Western Blot)
| Cell Line | Treatment | Relative p-Akt (Ser473) / Total Akt Ratio (Mean ± SD) |
| Cell Line A | Vehicle | 1.00 ± 0.08 |
| This compound (100 nM) | 0.45 ± 0.05 | |
| This compound (1000 nM) | 0.12 ± 0.02 | |
| Cell Line B | Vehicle | 1.00 ± 0.09 |
| This compound (100 nM) | 0.68 ± 0.07 | |
| This compound (1000 nM) | 0.25 ± 0.04 |
Conclusion
The described cell-based assays provide a robust framework for evaluating the in vitro efficacy of the PI3Kγ inhibitor, this compound. By assessing its impact on cell proliferation, apoptosis, and the phosphorylation status of key signaling proteins, researchers can gain a comprehensive understanding of its biological activity and therapeutic potential.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 4. raybiotech.com [raybiotech.com]
- 5. This compound|CAS 6318-41-8|DC Chemicals [dcchemicals.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
AS-041164 stability in solution for long-term experiments
A Guide to Ensuring Stability in Long-Term Experiments
Welcome to the Technical Support Center for AS-041164. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution for long-term experiments.
Disclaimer: As of December 2025, comprehensive, publicly available long-term stability data for this compound is limited. The information presented here is based on general principles of small molecule stability and is intended to serve as a guide. We strongly recommend performing in-house stability assessments under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of small molecules like this compound in solution can be influenced by several factors:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2][3]
-
pH: The acidity or basicity of a solution can catalyze hydrolytic degradation of susceptible functional groups.[1][3]
-
Solvent: The choice of solvent can impact both the solubility and stability of a compound. While DMSO is a common solvent for stock solutions, its presence in aqueous buffers, especially at higher concentrations, can sometimes affect experiments.
-
Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation of light-sensitive compounds.[1][4]
-
Oxygen: Dissolved oxygen in solutions can lead to oxidative degradation of susceptible molecules.[1][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation and degradation.[4][5]
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability, it is recommended to prepare a high-concentration stock solution in an anhydrous, high-purity solvent such as DMSO.[5][6] Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4][5] Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.[1][4]
Q3: My experimental results with this compound are inconsistent. Could stability be an issue?
A3: Yes, inconsistent results are a potential indicator of compound instability.[1] If the compound degrades in your experimental medium over the course of a long-term experiment, its effective concentration will decrease, leading to variable results. It is also possible for degradation products to interfere with the assay. We recommend performing a stability study of this compound in your specific experimental medium and conditions.
Q4: I observe a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules and suggests that the compound's solubility limit has been exceeded.[1][6] You can try the following troubleshooting steps:
-
Decrease the final concentration of this compound.
-
Optimize the concentration of the organic co-solvent (e.g., DMSO) in the final working solution. Be mindful that high concentrations of organic solvents can affect your experimental system.[6]
-
Investigate the use of a different co-solvent or a formulating agent, ensuring it is compatible with your assay.[6]
Illustrative Stability Data of this compound
The following table provides a hypothetical example of this compound stability data. This data is for illustrative purposes only and should not be considered as experimentally verified results.
| Solvent System | Temperature | Duration | % Remaining (Illustrative) |
| 10 mM in 100% DMSO | -20°C | 3 months | >99% |
| 10 mM in 100% DMSO | 4°C | 1 month | 98% |
| 10 mM in 100% DMSO | RT (25°C) | 24 hours | 95% |
| 10 µM in PBS (pH 7.4) | 4°C | 24 hours | 90% |
| 10 µM in PBS (pH 7.4) | RT (25°C) | 8 hours | 80% |
| 10 µM in PBS (pH 7.4) | 37°C | 8 hours | 70% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol describes a general method to determine the stability of this compound in a specific solvent or buffer over time.
1. Materials:
- This compound solid
- High-purity, anhydrous DMSO
- Aqueous buffer of choice (e.g., PBS, cell culture medium)
- Amber glass or polypropylene vials
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
- Prepare Working Solutions: Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS. This will serve as the baseline (100% initial concentration).[4]
- Incubation: Aliquot the remaining working solution into separate, sealed vials for each time point and condition to be tested (e.g., 4°C, room temperature, 37°C). Protect the vials from light.
- Time-Course Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve one vial from each condition.
- Sample Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining compound against time for each condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of biological activity in a long-term experiment | Degradation of this compound in the experimental medium at 37°C. | - Perform a stability study of this compound in your specific medium at 37°C over the time course of your experiment.- Consider replenishing the medium with fresh this compound at regular intervals if degradation is observed.[7] |
| Precipitation of this compound in the stock solution upon thawing | The solubility limit was exceeded at low temperatures; inappropriate solvent for cryogenic storage. | - Thaw the solution slowly at room temperature and vortex to ensure complete re-dissolving.- Consider storing the stock solution at a lower concentration.- Prepare fresh stock solutions more frequently and avoid long-term storage of solutions prone to precipitation.[4] |
| A color change is observed in the this compound solution | Chemical degradation or oxidation of the compound. | - Discard the solution and prepare a fresh one.- Protect solutions from light and consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[4] |
Visualizing Experimental Workflows
To aid in experimental design, the following diagrams illustrate key processes.
Caption: Workflow for Assessing Compound Stability.
Caption: Troubleshooting Inconsistent Experimental Results.
References
Off-target effects of AS-041164 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PI3Kγ inhibitor, AS-041164. The focus is on addressing potential off-target effects when using the compound at high concentrations.
Troubleshooting Guides
Question: My cells are showing unexpected phenotypes (e.g., excessive toxicity, altered morphology, unexpected signaling pathway activation) when treated with high concentrations of this compound. How can I determine if these are off-target effects?
Answer:
Unexpected cellular responses at high inhibitor concentrations are a common challenge in pharmacological studies. It is crucial to systematically investigate whether these effects are due to the inhibition of kinases other than the intended target, PI3Kγ. Here is a step-by-step guide to troubleshoot and identify potential off-target effects of this compound.
Step 1: Confirm On-Target Engagement
Before investigating off-target effects, it is essential to confirm that this compound is engaging its intended target, PI3Kγ, in your experimental system.
-
Western Blot Analysis: Probe for the phosphorylation of downstream effectors of PI3Kγ, such as Akt (at Ser473 and Thr308). A dose-dependent decrease in Akt phosphorylation upon this compound treatment would indicate on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to PI3Kγ in a cellular context.
Step 2: Investigate Potential Off-Target Kinases
If on-target engagement is confirmed, the unexpected phenotypes may be due to off-target interactions. The following experimental approaches can help identify these off-target kinases.
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Kinome Profiling: A kinome scan is a broad screening of an inhibitor against a large panel of kinases. This is the most direct way to identify potential off-target interactions. Commercial services like KINOMEscan® or similar platforms can provide a comprehensive selectivity profile of this compound at a high concentration (e.g., 1 µM or 10 µM).
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Chemical Proteomics (Kinobeads): This method uses immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. By pre-incubating the lysate with a high concentration of this compound, you can identify which kinases are competed off the beads, indicating they are potential targets of your compound.
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Phospho-Proteomics: A global analysis of protein phosphorylation in cells treated with a high concentration of this compound can reveal unexpected changes in signaling pathways, pointing towards potential off-target kinase inhibition.
Step 3: Validate Putative Off-Targets
Once potential off-target kinases are identified from the screening approaches above, it is important to validate them.
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In Vitro Kinase Assays: Perform enzymatic assays with the purified candidate off-target kinases to determine the IC50 of this compound against them.
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Cell-Based Assays: Use cell lines where the putative off-target kinase is known to be active and measure the effect of this compound on its specific downstream signaling.
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Genetic Approaches: Use siRNA or CRISPR/Cas9 to knockdown the expression of the putative off-target kinase. If the unexpected phenotype is rescued or mimicked, it provides strong evidence for an off-target effect.
Experimental Workflow for Investigating Off-Target Effects
Technical Support Center: In Vivo Confirmation of AS-041164 Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the in vivo activity of AS-041164, a potent and selective PI3Kγ inhibitor. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate the successful design and execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. Its mechanism of action involves blocking the catalytic activity of PI3Kγ, which is a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial for regulating various cellular processes, including inflammation and immune cell trafficking. By inhibiting PI3Kγ, this compound can suppress inflammatory responses, primarily by blocking the recruitment of neutrophils to sites of inflammation.
Q2: What are the most common in vivo models to assess the anti-inflammatory activity of this compound?
A2: The most common in vivo models to evaluate the anti-inflammatory effects of this compound are the carrageenan-induced paw edema model and the RANTES-induced neutrophil recruitment model. The carrageenan model assesses the ability of the compound to reduce acute inflammation, while the RANTES model specifically measures its effect on chemokine-induced neutrophil migration.
Q3: What is the recommended route of administration for this compound in animal models?
A3: this compound is orally active and can be administered via oral gavage. For in vivo studies, it is often suspended in a vehicle such as 0.5% carboxymethylcellulose with 0.25% Tween 20.
Q4: How can I confirm that this compound is engaging its target in vivo?
A4: Target engagement can be confirmed by measuring the phosphorylation status of downstream effectors in the PI3K/Akt pathway. A common method is to perform a Western blot analysis on tissue lysates from treated animals to assess the levels of phosphorylated Akt (p-Akt). A reduction in p-Akt levels relative to total Akt indicates successful target engagement by this compound.
Troubleshooting Guides
Issue 1: High variability in paw edema measurements in the carrageenan-induced paw edema model.
-
Possible Cause: Inconsistent carrageenan injection volume or location.
-
Solution: Ensure precise and consistent injection of 1% carrageenan solution (typically 50 µL) into the sub-plantar region of the right hind paw of each mouse. Use a consistent needle gauge and insertion depth.
-
-
Possible Cause: Animal stress affecting inflammatory response.
-
Solution: Acclimatize animals to the experimental conditions and handling for at least one week prior to the study. Perform procedures in a quiet and controlled environment.
-
-
Possible Cause: Inaccurate paw volume measurement.
-
Solution: Use a plethysmometer for accurate and consistent measurements. Ensure the paw is immersed to the same anatomical landmark each time. Calibrate the instrument regularly.
-
Issue 2: Low or no inhibition of neutrophil recruitment in the RANTES-induced neutrophil recruitment model.
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Possible Cause: Suboptimal dose of this compound.
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Solution: Perform a dose-response study to determine the optimal effective dose. Based on available data, doses ranging from 10 to 100 mg/kg have been shown to be effective.
-
-
Possible Cause: Poor bioavailability of the compound.
-
Solution: Ensure the compound is properly formulated. For poorly soluble compounds, consider using a formulation with solubilizing agents like Captisol®. Prepare fresh formulations for each experiment.
-
-
Possible Cause: Incorrect timing of compound administration relative to RANTES injection.
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Solution: Administer this compound at a time point that allows for peak plasma concentration to coincide with the inflammatory challenge. Typically, oral administration is done 30 minutes to 1 hour before the RANTES injection.
-
Issue 3: Inconsistent results in Western blot analysis for p-Akt.
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Possible Cause: Degradation of phosphorylated proteins during sample collection and processing.
-
Solution: Work quickly and keep tissues and lysates on ice at all times. Use lysis buffers containing phosphatase and protease inhibitors.
-
-
Possible Cause: Low protein yield from tissue samples.
-
Solution: Use an appropriate amount of tissue and a sufficient volume of lysis buffer. Ensure complete homogenization of the tissue.
-
-
Possible Cause: Issues with antibody quality or concentration.
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Solution: Use validated antibodies for both p-Akt and total Akt. Optimize antibody concentrations and incubation times. Include positive and negative controls in your experiment.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Carrageenan-Induced Paw Edema Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27% |
| This compound | 30 | 0.43 ± 0.03 | 49% |
| This compound | 100 | 0.25 ± 0.02 | 71% |
Table 2: In Vivo Efficacy of this compound in a RANTES-Induced Neutrophil Recruitment Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Neutrophil Count in Peritoneal Lavage (x10^6 cells/mL) (Mean ± SEM) | % Inhibition of Neutrophil Recruitment |
| Vehicle Control | - | 5.2 ± 0.4 | - |
| This compound | 3 | 4.1 ± 0.3 | 21% |
| This compound | 10 | 2.9 ± 0.2 | 44% |
| This compound | 30 | 1.8 ± 0.2 | 65% |
| This compound | 100 | 0.9 ± 0.1 | 83% |
Note: The ED50 for this compound in the RANTES-induced neutrophil recruitment model is reported to be 27.35 mg/kg.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose with 0.25% Tween 20)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast mice for 12 hours before the experiment with free access to water.
-
Group the animals randomly (n=6-8 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Administer the vehicle or this compound orally (p.o.) to the respective groups.
-
One hour after compound administration, inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the paw volume increase by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Protocol 2: RANTES-Induced Neutrophil Recruitment in Mice
Objective: To assess the effect of this compound on chemokine-induced neutrophil migration into the peritoneal cavity.
Materials:
-
This compound
-
Vehicle
-
Recombinant human RANTES (CCL5)
-
Sterile phosphate-buffered saline (PBS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Lavage buffer (PBS with 2 mM EDTA)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Red blood cell lysis buffer
-
Flow cytometer
Procedure:
-
Acclimatize mice for at least one week.
-
Group the animals randomly (n=6-8 per group): Vehicle control, this compound (e.g., 3, 10, 30, 100 mg/kg).
-
Administer the vehicle or this compound orally (p.o.).
-
Thirty minutes after compound administration, inject 0.5 mL of RANTES solution (e.g., 1 µg/mL in PBS) intraperitoneally (i.p.).
-
Four hours after RANTES injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of ice-cold lavage buffer into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid.
-
Centrifuge the collected fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G and CD11b).
-
Analyze the stained cells by flow cytometry to quantify the number of neutrophils.
-
Calculate the percentage of inhibition of neutrophil recruitment for each treatment group compared to the vehicle control group.
Protocol 3: Pharmacodynamic Analysis of p-Akt by Western Blot
Objective: To confirm target engagement of this compound by measuring the inhibition of Akt phosphorylation in vivo.
Materials:
-
Tissues from animals treated with this compound and vehicle.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize the collected tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Poor In Vivo Efficacy.
Technical Support Center: Troubleshooting AS-041164 in Neutrophil Migration Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing a lack of expected inhibitory effects of AS-041164 on neutrophil migration.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on neutrophil migration?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] PI3Kγ is a key enzyme in the signaling pathway that regulates neutrophil chemotaxis, the directed migration of neutrophils towards a chemical attractant.[3][4] Therefore, this compound is expected to block or significantly reduce neutrophil migration in response to various chemoattractants.[1]
Q2: We are not observing any inhibition of neutrophil migration with this compound. What are the potential reasons?
There are several potential reasons why this compound may not be inhibiting neutrophil migration in your experimental setup. These can be broadly categorized into:
-
PI3K-Independent Migration: Neutrophil migration is not exclusively dependent on the PI3Kγ pathway.[2][5]
-
Suboptimal Experimental Conditions: The specifics of your assay setup can significantly influence the outcome.
-
Issues with the Compound: Problems with the stability, solubility, or concentration of this compound can lead to a lack of effect.
-
Cell Viability and Heterogeneity: The health and type of neutrophils used are critical factors.[6][7]
This guide will walk you through troubleshooting each of these possibilities.
Q3: Can neutrophils migrate without PI3Kγ activity?
Yes. While PI3Kγ plays a significant role, neutrophils can utilize alternative signaling pathways to migrate. The importance of PI3Kγ can be context-dependent, varying with the specific chemoattractant and the extracellular environment.[8][9] Other PI3K isoforms (α, β, and δ) can also contribute to neutrophil migration.[2][10] Furthermore, completely PI3K-independent mechanisms exist, often involving pathways like the p38 MAP kinase (MAPK) pathway.[11]
Q4: What are the key considerations for setting up a neutrophil migration assay?
A successful neutrophil migration assay requires careful attention to several factors:
-
Neutrophil Isolation: The method of isolation can impact cell viability and activation state.[12]
-
Chemoattractant Gradient: A stable and reproducible chemoattractant gradient is crucial for directed migration.[11][12]
-
Assay Type: Different assay formats (e.g., Boyden chamber, microfluidics) have their own advantages and disadvantages.[12][13]
-
Controls: The inclusion of appropriate positive and negative controls is essential for data interpretation.
Troubleshooting Guide: this compound Not Inhibiting Neutrophil Migration
This guide provides a step-by-step approach to identify and resolve potential issues when this compound does not inhibit neutrophil migration as expected.
Step 1: Verify Compound Integrity and Activity
| Potential Issue | Troubleshooting Steps |
| Incorrect Concentration | - Confirm the calculations for your stock and working solutions. - Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your specific assay. |
| Compound Instability/Degradation | - Prepare fresh stock solutions of this compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Check the recommended storage conditions for the compound. |
| Compound Solubility | - Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in your assay medium.[14][15] - Visually inspect the final working solution for any precipitation. - Consider the potential for the compound to precipitate out of solution at the final concentration in your aqueous assay buffer. |
| Vehicle Control Issues | - Run a vehicle-only control to ensure that the solvent (e.g., DMSO) is not affecting neutrophil migration at the concentration used. |
Step 2: Evaluate and Optimize Assay Conditions
| Potential Issue | Troubleshooting Steps |
| Inappropriate Chemoattractant or Concentration | - Different chemoattractants utilize different signaling pathways.[16][17] The effect of a PI3Kγ inhibitor may be more pronounced with certain chemoattractants (e.g., those signaling through GPCRs like fMLP or C5a).[4] - Perform a dose-response curve for your chosen chemoattractant to determine the optimal concentration for inducing migration. Very high concentrations can sometimes lead to non-linear responses or desensitization.[1] |
| PI3K-Independent Migration Pathway Activation | - Consider that the chosen chemoattractant may be activating a PI3K-independent migration pathway. For example, some studies suggest that migration in response to certain stimuli can be dependent on the p38 MAPK pathway. - Try using a different chemoattractant that is known to be highly dependent on PI3Kγ signaling. |
| Sub-optimal Assay Duration | - The incubation time for the migration assay is critical. Too short a time may not allow for sufficient migration, while too long a time could lead to cell death or degradation of the chemoattractant gradient. Optimize the assay duration for your specific conditions. |
| Assay System Validation | - Include a positive control inhibitor known to block neutrophil migration (e.g., a broad-spectrum PI3K inhibitor like LY294002 or a CXCR1/2 antagonist if using CXCL8).[11] This will validate that your assay system is capable of detecting inhibition. - Ensure a stable and reproducible chemoattractant gradient is being formed in your assay system. |
Step 3: Assess Neutrophil Health and Viability
| Potential Issue | Troubleshooting Steps |
| Poor Neutrophil Viability | - Assess neutrophil viability using a method like Trypan Blue exclusion or a viability stain before and after the assay. Neutrophils are short-lived, and their health can decline rapidly.[18] - Handle neutrophils gently during isolation and keep them on ice to minimize activation. |
| Neutrophil Activation during Isolation | - The process of isolating neutrophils can inadvertently activate them, which can alter their migratory behavior and signaling pathway usage.[12] Use endotoxin-free reagents and minimize handling time. |
| Donor-to-Donor Variability | - Neutrophils from different donors can exhibit significant variability in their migratory responses. If possible, test neutrophils from multiple donors to ensure the observed lack of inhibition is not specific to a single donor. |
| Neutrophil Heterogeneity | - Neutrophils are not a homogenous population. Different subsets may exist with varying sensitivities to inhibitors.[6][7][19] While challenging to address in standard assays, be aware that this heterogeneity can contribute to incomplete inhibition. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against different PI3K isoforms. This highlights the selectivity of this compound for the gamma isoform.
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 70 |
| PI3Kα | 240 |
| PI3Kβ | 1450 |
| PI3Kδ | 1700 |
Data compiled from publicly available sources.[1][2]
Experimental Protocols
Protocol 1: Boyden Chamber (Transwell) Neutrophil Migration Assay
This protocol provides a general framework for a common in vitro neutrophil migration assay.
Materials:
-
Transwell inserts with a 3-5 µm pore size membrane
-
24-well tissue culture plates
-
Freshly isolated human neutrophils
-
Assay medium (e.g., HBSS with 0.5% BSA)
-
Chemoattractant (e.g., fMLP, CXCL8, LTB4)
-
This compound
-
Positive control inhibitor (e.g., LY294002)
-
Detection reagent (e.g., Calcein-AM or a method to quantify migrated cells)
Procedure:
-
Prepare the Assay Plate:
-
Add assay medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Include wells with medium only as a negative control for random migration.
-
-
Prepare Cell Suspension:
-
Resuspend freshly isolated neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound, a positive control inhibitor, or vehicle control for 30-60 minutes at 37°C.
-
-
Start the Migration Assay:
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate containing the chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantify Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring an intracellular component (e.g., myeloperoxidase activity) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence in the lower well.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the positive control (chemoattractant alone).
-
Determine the inhibitory effect of this compound at different concentrations.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transepithelial Migration of Neutrophils: Mechanisms and Implications for Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukocytes navigate by compass: roles of PI3Kγ and its lipid products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential Functional Responses of Neutrophil Subsets in Severe COVID-19 Patients [frontiersin.org]
- 7. Neutrophil Heterogeneity as Therapeutic Opportunity in Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 11. criver.com [criver.com]
- 12. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SiMA: A simplified migration assay for analyzing neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 15. How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes [bioprocessonline.com]
- 16. Neutrophil Chemotaxis within a Competing Gradient of Chemoattractants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neutrophil chemoattractant receptors in health and disease: double-edged swords - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Different Faces for Different Places: Heterogeneity of Neutrophil Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of AS-041164 in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of the selective PI3Kγ inhibitor, AS-041164, in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and selective inhibitor of the PI3Kγ isoform, demonstrating anti-inflammatory properties.[1] Like many small molecule inhibitors, its effectiveness when administered orally can be limited by poor aqueous solubility and/or rapid metabolism, leading to low oral bioavailability. This means that only a small fraction of the ingested dose reaches the systemic circulation to exert its therapeutic effect. Enhancing oral bioavailability is crucial for developing this compound as a viable oral therapeutic.
Q2: What are the initial signs of poor oral bioavailability for this compound in my mouse experiments?
Low and variable plasma concentrations of this compound after oral administration are the primary indicators. Specifically, you might observe:
-
Low Cmax: The maximum plasma concentration achieved is lower than expected.
-
Low AUC: The total drug exposure over time (Area Under the Curve) is minimal.
-
High Variability: Significant differences in plasma levels are seen between individual mice receiving the same oral dose.
-
Poor Dose-Response Relationship: Increasing the oral dose does not result in a proportional increase in plasma concentration.
Q3: What are the common causes of poor oral bioavailability for compounds like this compound?
The primary reasons for poor oral bioavailability can be categorized as follows:
-
Poor Aqueous Solubility: this compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or the intestinal wall before it can reach systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting its absorption.
-
Chemical Instability: The compound may degrade in the acidic environment of the stomach or be broken down by enzymes in the gastrointestinal tract.
Troubleshooting Guide
Problem 1: Low and inconsistent plasma exposure of this compound after oral gavage.
Possible Cause: Poor solubility of this compound in the dosing vehicle and gastrointestinal fluids.
Solutions:
-
Formulation Development:
-
Microemulsions: Oil-in-water (O/W) microemulsions can significantly increase the solubility of poorly water-soluble compounds.[2]
-
Nanoparticles: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its dissolution rate and protect it from degradation in the GI tract.[3][4]
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of this compound in a polymer matrix (e.g., povidone or copovidone) can enhance its solubility and dissolution rate.[5]
-
Co-amorphous Dispersions: Formulating this compound with a small molecule excipient can increase its solubility and systemic exposure.[6]
-
-
Vehicle Optimization:
-
Experiment with different GRAS (Generally Recognized as Safe) excipients and vehicles to find a formulation that improves the solubility and stability of this compound. Common vehicles for preclinical oral dosing include solutions with cyclodextrins, suspensions in methylcellulose, or lipid-based formulations.
-
Problem 2: High discrepancy between plasma levels after intravenous (IV) and oral (PO) administration.
Possible Cause: High first-pass metabolism or significant efflux by intestinal transporters.
Solutions:
-
Inhibition of Metabolic Enzymes:
-
Co-administration with inhibitors of cytochrome P450 (CYP) enzymes, such as piperine, can reduce first-pass metabolism in the liver and gut wall, thereby increasing bioavailability.[7]
-
-
Inhibition of Efflux Pumps:
-
Formulation with excipients that inhibit P-glycoprotein, such as polysorbate 80, can enhance drug absorption by preventing its efflux back into the intestinal lumen.[3]
-
Experimental Protocols
Protocol 1: Basic Pharmacokinetic (PK) Study in Mice
This protocol outlines a standard procedure to assess the pharmacokinetics of this compound.
-
Animal Model: Use common mouse strains such as C57BL/6 or BALB/c.[8]
-
Dosing:
-
Intravenous (IV) Administration: Administer this compound (e.g., 1-5 mg/kg) via the tail vein to determine its clearance and volume of distribution.
-
Oral (PO) Administration: Administer this compound (e.g., 10-50 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing from the submandibular vein or another appropriate site.[9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Protocol 2: Preparation of a PLGA-Nanoparticle Formulation
This is a general protocol for preparing PLGA nanoparticles to enhance oral delivery.
-
Method: A solvent diffusion method is commonly used.[3]
-
Materials: this compound, PLGA, a water-miscible organic solvent (e.g., acetone), and a surfactant (e.g., polysorbate 80).
-
Procedure:
-
Dissolve this compound and PLGA in the organic solvent.
-
Add this organic phase dropwise to an aqueous solution containing the surfactant while stirring.
-
Allow the organic solvent to evaporate, which leads to the formation of nanoparticles.
-
Collect and wash the nanoparticles by centrifugation.
-
Resuspend the nanoparticles in a suitable vehicle for oral administration.
-
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Hypothetical Compound X with Different Formulations in Mice
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 5% |
| Microemulsion | 50 | 750 ± 150 | 1.0 | 3000 ± 500 | 25% |
| Nanoparticles | 50 | 1200 ± 250 | 1.5 | 4800 ± 700 | 40% |
| Solid Dispersion | 50 | 1000 ± 200 | 1.0 | 4200 ± 600 | 35% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
References
- 1. This compound|CAS 6318-41-8|DC Chemicals [dcchemicals.com]
- 2. The novel formulation design of O/W microemulsion for improving the gastrointestinal absorption of poorly water soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of acetylpuerarin by poly(lactide-co-glycolide) nanoparticles optimized using uniform design combined with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating AS-041164 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the cellular target engagement of AS-041164, a potent and selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (PI3Kγ) isoform.[1][2][3] Its primary cellular target is PI3Kγ, a key enzyme in the PI3K/AKT signaling pathway, which is involved in various cellular processes, including inflammation, cell growth, proliferation, and survival.[2]
Q2: How can I confirm that this compound is engaging its PI3Kγ target in my cells?
A2: Target engagement of this compound in cells can be confirmed through several methods:
-
Cellular Thermal Shift Assay (CETSA): This is a powerful technique to directly verify the binding of this compound to PI3Kγ within a cellular context.[4]
-
Western Blotting for Downstream Signaling: Assessing the phosphorylation status of downstream effectors of PI3Kγ, such as AKT, is a common method. A decrease in phosphorylated AKT (p-AKT) upon treatment with this compound indicates target engagement.[1][2]
Q3: What is the expected effect of this compound on downstream signaling pathways?
A3: this compound, by inhibiting PI3Kγ, is expected to block the phosphorylation and subsequent activation of AKT.[1][2] This can be observed as a reduction in the levels of phosphorylated AKT (p-AKT) at key residues like Serine 473 (Ser473) and Threonine 308 (Thr308).
Q4: Should I see a cytotoxic effect with this compound treatment?
A4: The primary role of this compound is as an anti-inflammatory agent by inhibiting PI3Kγ.[1][3] While inhibition of the PI3K/AKT pathway can affect cell survival, significant cytotoxicity is not always the primary or immediate outcome, especially in cell lines where PI3Kγ is not the main driver of survival. It is recommended to perform a cell viability assay to determine the cytotoxic potential of this compound in your specific cell model.
Troubleshooting Guides
Western Blot for Phospho-AKT (p-AKT)
Problem: No or weak p-AKT signal detected after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Low basal p-AKT levels | Stimulate cells with a known PI3K/AKT pathway activator (e.g., growth factors like PDGF or insulin) before this compound treatment to increase the dynamic range of the assay.[5] |
| Phosphatase activity | Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of AKT during sample preparation.[5] |
| Insufficient protein loading | For detecting less abundant phosphoproteins, it may be necessary to load a higher amount of total protein (30-50 µg) per lane.[5] |
| Suboptimal antibody concentration | Perform an antibody titration to determine the optimal primary antibody concentration for your specific cell lysate and experimental conditions. |
Problem: High background on p-AKT Western blot.
| Possible Cause | Troubleshooting Steps |
| Inappropriate blocking agent | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can cause high background with anti-phospho antibodies.[5][6] |
| Insufficient washing | Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[5] |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody. |
Cellular Thermal Shift Assay (CETSA)
Problem: No thermal shift observed with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inhibitor not cell-permeable | While this compound is known to be orally active, its permeability can vary between cell lines. Confirm cell permeability using an alternative assay if possible.[4] |
| Incorrect temperature range | Optimize the heating gradient for your specific cell line and target. The optimal temperature for denaturation can vary.[4] |
| Insufficient inhibitor concentration | Test a higher concentration of this compound. Ensure the concentration used is sufficient to engage a significant portion of the target protein.[4] |
Problem: High variability between CETSA replicates.
| Possible Cause | Troubleshooting Steps |
| Uneven heating | Use a thermal cycler with good temperature uniformity across the block to ensure consistent heating of all samples.[4][7] |
| Inconsistent cell lysis | Ensure complete and uniform cell lysis across all samples to have consistent protein extraction. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting of cells, compound, and buffers.[4] |
Data Presentation
Table 1: In Vitro Potency of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 70[1][2][3] |
| PI3Kα | 240[1][2][3] |
| PI3Kβ | 1450[1][2][3] |
| PI3Kδ | 1700[1][2][3] |
Table 2: Example Dose-Response Data for p-AKT Inhibition by this compound in a Cellular Assay
| This compound Conc. (nM) | % Inhibition of p-AKT (Ser473) |
| 0 (Vehicle) | 0 |
| 10 | 15 |
| 50 | 45 |
| 100 | 70 |
| 250 | 90 |
| 500 | 98 |
| 1000 | 100 |
Note: This is example data and actual results may vary depending on the cell line and experimental conditions.
Table 3: Example Cellular Thermal Shift Assay (CETSA) Data for PI3Kγ with this compound
| Temperature (°C) | % Soluble PI3Kγ (Vehicle) | % Soluble PI3Kγ (1 µM this compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Note: This is example data illustrating a rightward shift in the melting curve, indicating target stabilization by this compound. Actual melting temperatures and shifts may vary.
Experimental Protocols
Protocol 1: Western Blot for p-AKT (Ser473) Inhibition
-
Cell Culture and Treatment:
-
Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin or GAPDH.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend them in culture medium to a desired density (e.g., 2 x 10^6 cells/mL).
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 70°C in 5°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[8]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Perform Western blotting as described in Protocol 1, using an antibody specific for PI3Kγ.
-
-
Data Analysis:
-
Quantify the band intensities for PI3Kγ at each temperature for both vehicle and this compound treated samples.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensities against temperature to generate melting curves. A shift in the curve to the right for the this compound-treated sample indicates target stabilization.
-
Mandatory Visualization
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound 100 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AS-041164 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS-041164.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| 1. Why am I not observing the expected inhibition of my target? | Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PI3Kγ in your specific experimental system. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line or assay. Start with a range of concentrations around the reported IC50 of 70 nM.[1][2][3] |
| Compound Instability: Improper storage or handling may have led to the degradation of this compound. | Store the compound as a powder at -20°C for up to 12 months.[2] For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month, and protect from light. Avoid repeated freeze-thaw cycles.[1] | |
| Cell Permeability Issues: The compound may not be efficiently entering the cells in your culture system. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid cell toxicity and effects on permeability. | |
| 2. I am observing unexpected or off-target effects in my experiment. | High Concentration: Using this compound at excessively high concentrations may lead to inhibition of other PI3K isoforms or other kinases. | Use the lowest effective concentration determined from your dose-response experiments. While this compound is selective for PI3Kγ, its activity against PI3Kα, PI3Kβ, and PI3Kδ is observed at higher concentrations (IC50s of 240 nM, 1.45 µM, and 1.70 µM, respectively).[1][2][3] |
| Cell Line Specificity: The observed effects may be specific to the genetic background or signaling pathways active in your particular cell line. | Test the effects of this compound in a control cell line known to have low PI3Kγ expression or activity to confirm that the observed effects are PI3Kγ-dependent. | |
| 3. I am having issues with the solubility of this compound in my aqueous assay buffer. | Poor Aqueous Solubility: this compound is soluble in DMSO but has limited solubility in aqueous solutions.[2][4][5] | Prepare a high-concentration stock solution in DMSO (e.g., 100 mM).[2] For your final working solution, dilute the DMSO stock in your aqueous buffer, ensuring the final DMSO concentration is as low as possible and does not exceed a level that affects your experiment. Gentle vortexing or sonication may aid in dissolution. |
| 4. How can I confirm that this compound is inhibiting the PI3K/Akt pathway in my cells? | Lack of a direct readout of pathway inhibition. | Perform a Western blot to assess the phosphorylation status of Akt, a downstream target of PI3K. Inhibition of PI3Kγ by this compound should lead to a decrease in Akt phosphorylation (p-Akt).[1] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action? this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3][4] It exerts its effects by blocking the catalytic activity of PI3Kγ, which is a key enzyme in cellular signaling pathways involved in inflammation and immune cell migration.[4]
2. What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 12 months.[2]
-
DMSO Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles.[1]
3. What is the solubility of this compound? this compound is soluble in DMSO up to 100 mM.[2] For in vivo studies, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose with 0.25% Tween 20.[4]
4. What are the IC50 values of this compound for different PI3K isoforms?
| PI3K Isoform | IC50 |
| PI3Kγ | 70 nM |
| PI3Kα | 240 nM |
| PI3Kβ | 1.45 µM |
| PI3Kδ | 1.70 µM |
| (Data sourced from MedchemExpress, Abcam, and DC Chemicals)[1][2][3] |
5. What are some key in vivo experimental parameters for this compound? In a mouse model of carrageenan-induced paw edema, oral administration of this compound at doses of 10-100 mg/kg resulted in a reduction of inflammatory swelling.[1] In a study of RANTES-induced neutrophil recruitment in mice, this compound showed a dose-dependent decrease with an ED50 of 27.35 mg/kg when administered orally.[1]
Experimental Protocols
Western Blot for p-Akt Inhibition
Objective: To determine the effect of this compound on the phosphorylation of Akt as a measure of PI3K pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a predetermined time (e.g., 1-2 hours). Include a positive control for pathway activation if applicable.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. The following day, wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like GAPDH or β-actin.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on PI3Kγ activity.
Methodology:
-
Assay Setup: Use a commercially available PI3Kγ kinase assay kit that measures the production of ADP or the phosphorylation of a substrate.
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant PI3Kγ enzyme, substrate (e.g., PIP2), and ATP as per the kit instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Kinase Reaction: In a microplate, combine the PI3Kγ enzyme, the substrate, and the different concentrations of this compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the recommended temperature and for the specified duration.
-
Detection: Stop the reaction and add the detection reagent provided in the kit. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of In Vivo Potency: AS-041164 vs. LY294002
This guide provides a detailed comparison of the in vivo potency and characteristics of two commonly used phosphoinositide 3-kinase (PI3K) inhibitors: AS-041164 and LY294002. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential effects and experimental considerations for these compounds in preclinical research.
Introduction
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs essential cellular functions, including proliferation, survival, growth, and motility.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2] LY294002 was one of the first synthetic, cell-permeable inhibitors used extensively to probe the function of this pathway.[3][4] this compound is a more recent compound with a distinct isoform selectivity profile. Understanding the differences in their in vivo activity is crucial for selecting the appropriate tool for specific research questions.
PI3K Signaling Pathway and Inhibitor Targets
The diagram below illustrates a simplified PI3K signaling pathway, indicating the points of intervention for both LY294002 and this compound. LY294002 broadly targets Class I PI3Ks, while this compound is selective for the PI3Kγ isoform.
Caption: Simplified PI3K/Akt signaling pathway showing inhibitor targets.
Comparative Data Summary
The following tables summarize the key characteristics and reported in vivo efficacy of this compound and LY294002 based on available data.
Table 1: Inhibitor Characteristics and Selectivity
| Feature | This compound | LY294002 |
| Target(s) | Selective PI3Kγ inhibitor.[5][6] | Pan-Class I PI3K inhibitor.[4][7] |
| IC50 Values | PI3Kγ: 70 nM[5]PI3Kα: 240 nM[8]PI3Kβ: 1.45 µM[8]PI3Kδ: 1.70 µM[8] | p110α: 0.5 µM[4][7]p110β: 0.97 µM[4][7]p110δ: 0.57 µM[4][7] |
| Mechanism | ATP-competitive inhibitor.[8] | Competitively binds to the ATP-binding site of PI3K.[7] |
| Primary Application | Inflammation studies, neutrophil recruitment.[5] | Broadly used in cancer research for proliferation and apoptosis studies.[3][9] |
Table 2: Comparison of Reported In Vivo Efficacy
| Parameter | This compound | LY294002 |
| Animal Model(s) | Carrageenan-induced inflammation rat model.[5] | Mouse xenograft models (colon, ovarian, nasopharyngeal cancer).[3][9][10] |
| Dosing & Route | 30 mg/kg, p.o. (pharmacodynamics)[5]100 mg/kg, p.o. (efficacy)[5] | 10-100 mg/kg, i.p. (efficacy)[3][7][10] |
| Observed Effects | - Significantly reduced r-hRANTES-induced AKT phosphorylation.[5]- Significantly reduced paw thickness in inflammation model.[5] | - Suppressed tumor growth and induced apoptosis in colon cancer xenografts.[9]- Reduced tumor burden and ascites in ovarian cancer models.[10]- Significantly reduced nasopharyngeal carcinoma tumor burden at 50 & 75 mg/kg.[3] |
| Reported Toxicity | Not specified in the available sources. | At higher doses or frequencies, dermatological lesions (dry, scaly skin) were observed.[10] No significant effect on body weight was noted in other studies.[3][11] |
Disclaimer: The data presented is compiled from separate studies and does not represent a direct, head-to-head comparison in a single model.
Experimental Protocols and Workflows
General In Vivo Xenograft Study Workflow
The successful execution of in vivo efficacy studies is paramount. The diagram below outlines a typical workflow for a subcutaneous xenograft model used to test inhibitors like LY294002.
Caption: A typical experimental workflow for an in vivo subcutaneous xenograft study.
Example Protocol: LY294002 in a Nasopharyngeal Carcinoma Xenograft Model
This protocol is adapted from a study investigating LY294002's effect on nasopharyngeal carcinoma (NPC) xenografts.[3]
-
Cell Preparation: Human NPC CNE-2Z cells are cultured in RPMI-1640 medium. Cells are harvested and resuspended in RPMI-1640 at a concentration of 1 × 10⁶ cells per 200 μl.[3]
-
Animal Model: Athymic nude mice are used.
-
Tumor Inoculation: Each mouse is inoculated subcutaneously in the flank with 200 μl of the cell suspension (1 × 10⁶ cells).[3]
-
Treatment: One week after inoculation, when tumors are established, mice are randomized into groups. LY294002 is administered via intraperitoneal (i.p.) injection twice weekly for four weeks at doses of 10, 25, 50, and 75 mg/kg.[3] A control group receives vehicle injections.
-
Monitoring: Body weight and tumor size are measured twice a week. Tumor volume is calculated using the formula: (volume = long axis × short axis²).[3]
-
Endpoint Analysis: After four weeks of treatment, mice are euthanized. Tumors are excised for histological and immunohistochemical analysis to assess cell necrosis, proliferation (Ki67 staining), apoptosis (TUNEL assay), and target engagement (p-Akt levels).[3]
Conclusion
This compound and LY294002 are valuable chemical probes for studying PI3K signaling, but they possess fundamentally different profiles.
-
LY294002 acts as a broad, pan-Class I PI3K inhibitor.[7] Its utility has been demonstrated across numerous in vivo cancer models, where it effectively inhibits tumor growth and induces apoptosis.[3][9] However, its broad activity spectrum may lead to off-target effects and systemic toxicities, and newer, more specific inhibitors are often favored in clinical development.[12][13]
-
This compound is a potent and selective inhibitor of the PI3Kγ isoform.[5] Its in vivo application has been primarily characterized in the context of inflammation, where it effectively blocks neutrophil recruitment.[5][14] This specificity makes it a more suitable tool for dissecting the specific role of PI3Kγ in immune responses and inflammation-related pathologies.
The choice between these two inhibitors should be guided by the specific PI3K isoform and biological context under investigation. For broad inhibition of cancer cell proliferation driven by Class I PI3K signaling, LY294002 has a substantial history of use. For targeted investigation of PI3Kγ-mediated processes, particularly in immunology and inflammation, this compound offers superior selectivity.
References
- 1. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. | Semantic Scholar [semanticscholar.org]
- 3. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. AS 041164 - 2BScientific [2bscientific.com]
- 7. bca-protein.com [bca-protein.com]
- 8. tebubio.com [tebubio.com]
- 9. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Selectivity Analysis of AS-041164 and Other PI3K Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3K inhibitor AS-041164 against other notable inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in research and development settings.
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases crucial in regulating cellular processes like growth, proliferation, survival, and metabolism. Their dysregulation is a hallmark of various diseases, including cancer and inflammatory conditions, making them a prime target for therapeutic intervention. PI3K inhibitors are broadly classified based on their selectivity for the different Class I PI3K isoforms (α, β, γ, and δ). This guide focuses on comparing the selectivity profile of this compound, a potent PI3Kγ selective inhibitor, with pan-inhibitors and other isoform-selective inhibitors.
Selectivity Profiles: A Quantitative Comparison
The inhibitory activity of this compound and other key PI3K inhibitors against the four Class I PI3K isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50) or inhibitor constants (Ki), are compiled from various publicly available sources. It is important to note that absolute values can vary depending on the specific assay conditions, such as ATP concentration and the type of in vitro or cellular assay used.
| Inhibitor | Type | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) |
| This compound | γ-selective | 240[1][2][3][4][5] | 1450[1][2][3][4][5] | 70[1][2][3][4][5] | 1700[1][2][3][4][5] |
| Wortmannin | Pan-PI3K (irreversible) | ~5[6] | ~5[6] | ~5[6] | ~5[6] |
| LY294002 | Pan-PI3K (reversible) | 500[7][8][9][10] | 970[7][8][9][10] | - | 570[7][8][9][10] |
| Idelalisib (CAL-101) | δ-selective | 8600[11] | 4000[11] | 89[11] | 2.5[11][12][13] |
| Alpelisib (BYL719) | α-selective | 5[14] | 1156[11][15] | 250[11][15] | 290[11][15] |
| Taselisib (GDC-0032) | α/δ/γ-selective (β-sparing) | 0.29 (Ki) | 9.1 (Ki) | 0.97 (Ki) | 0.12 (Ki) |
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the PI3K signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
The determination of inhibitor selectivity is paramount for understanding its therapeutic potential and off-target effects. Below are detailed methodologies for key experiments cited in the characterization of PI3K inhibitors.
In Vitro Kinase Assay (Biochemical)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against each of the four Class I PI3K isoforms (α, β, γ, δ).
Principle: The assay measures the amount of ADP produced from the kinase reaction (ATP -> ADP). This is achieved by converting the generated ADP to ATP in a subsequent reaction, which is then used by a luciferase to produce a luminescent signal. A lower signal indicates less ADP was produced, and therefore, greater inhibition of the kinase.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Reconstitute purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) in the appropriate kinase reaction buffer.
-
Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP at the desired concentrations in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the specific PI3K isoform to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and add the ADP detection reagent, which converts ADP to ATP.
-
Add the luciferase/luciferin reagent to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cellular Assay (Western Blot for p-AKT)
Cell-based assays are crucial for confirming that an inhibitor can engage its target within a living cell and produce a functional downstream effect. Measuring the phosphorylation of AKT, a key downstream effector of PI3K, is a standard method.
Objective: To assess the on-target efficacy of a PI3K inhibitor in a cellular context by measuring the inhibition of AKT phosphorylation.
Principle: PI3K activation leads to the phosphorylation of AKT at specific residues (e.g., Ser473 and Thr308). A potent and cell-permeable PI3K inhibitor will reduce the levels of phosphorylated AKT (p-AKT) without affecting the total amount of AKT protein. This change can be quantified by Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with a known PI3K pathway activation) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test inhibitor or vehicle control for a specific duration (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-AKT (e.g., Ser473) and total AKT.
-
Wash the membrane and incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
-
Signal Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for p-AKT and total AKT.
-
Normalize the p-AKT signal to the total AKT signal for each sample to determine the extent of inhibition.
-
Conclusion
This compound demonstrates clear selectivity for the PI3Kγ isoform in biochemical assays. When compared to pan-inhibitors like Wortmannin and LY294002, which show broad activity across all isoforms, this compound offers a more targeted approach. Its selectivity profile also contrasts with other isoform-selective inhibitors such as Alpelisib (PI3Kα-selective) and Idelalisib (PI3Kδ-selective), highlighting the diverse therapeutic opportunities that can be explored by targeting specific PI3K isoforms. The choice of inhibitor for research or therapeutic development should be guided by the specific biological question or the pathological context, with a thorough understanding of the compound's selectivity profile as determined by robust experimental methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoform-selective targeting of PI3K: time to consider new opportunities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Review of PI3K Inhibitors in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AS-041164 Potency Across PI3K Isoforms
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory activity of AS-041164 against Class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), delta (δ), and gamma (γ). The data presented herein is crucial for assessing the selectivity and potential therapeutic applications of this compound.
This compound is a potent and selective inhibitor of the PI3Kγ isoform.[1][2][3] Its selectivity is demonstrated by its varied IC50 values across the different Class I PI3K isoforms.
Potency and Selectivity Profile of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.
| PI3K Isoform | IC50 Value (nM) | IC50 Value (µM) |
| PI3Kα | 240 | 0.24 |
| PI3Kβ | 1450 | 1.45 |
| PI3Kδ | 1700 | 1.70 |
| PI3Kγ | 70 | 0.07 |
As the data indicates, this compound exhibits the highest potency against PI3Kγ with an IC50 value of 70 nM.[1][2][3][4][5] The compound is less active against PI3Kα (240 nM) and shows significantly lower potency against PI3Kβ (1.45 µM) and PI3Kδ (1.70 µM).[1][2][3][4][5] This profile highlights the selective nature of this compound towards the gamma isoform.
Experimental Protocol for IC50 Determination
The IC50 values for PI3K inhibitors like this compound are typically determined using in vitro biochemical kinase assays. While the specific protocol for this compound is not publicly detailed, the general methodology involves the following steps:
1. Reagent Preparation:
-
A stock solution of the inhibitor (this compound) is prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the inhibitor are made in an appropriate kinase assay buffer.
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p101) are reconstituted in a suitable dilution buffer.
-
The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), is prepared in a solution.
-
An ATP solution is prepared in the kinase assay buffer.
2. Assay Procedure:
-
The serially diluted inhibitor or a vehicle control (DMSO) is added to the wells of a microplate (e.g., 384-well plate).
-
The diluted PI3K enzyme solution is then added to each well.
-
The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
The kinase reaction is initiated by adding a mixture of ATP and the PIP2 substrate to each well.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
3. Detection and Data Analysis:
-
The reaction is terminated, and the amount of product (phosphatidylinositol (3,4,5)-trisphosphate, PIP3) or the depletion of a substrate (ATP, which is converted to ADP) is measured. This can be achieved through various detection methods, including luminescence-based assays that quantify ADP production or fluorescence-based assays.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases, such as PDK1. Once activated, Akt phosphorylates a multitude of downstream targets, thereby controlling various cellular functions.
Caption: The PI3K/Akt signaling pathway.
References
Head-to-Head Comparison: AS-041164 and AS-605240 in Preclinical Inflammation Studies
In the landscape of selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, AS-041164 and AS-605240 have emerged as significant tool compounds for researchers investigating inflammatory and autoimmune diseases. Both molecules effectively target the p110γ catalytic subunit of PI3Kγ, a key enzyme in the signaling cascade of G-protein coupled receptors (GPCRs) that regulate immune cell trafficking and activation. This guide provides a comparative overview of this compound and AS-605240, summarizing their biochemical potency, preclinical efficacy in inflammatory models, and the experimental methodologies used to evaluate their activity.
Biochemical Potency and Isoform Selectivity
A critical aspect of evaluating PI3K inhibitors is their potency against the target isoform (PI3Kγ) and their selectivity over other Class I PI3K isoforms (α, β, and δ), which are involved in diverse cellular functions, including insulin signaling and cell growth. Off-target inhibition can lead to undesirable side effects.
Based on available in vitro data, both this compound and AS-605240 demonstrate potent inhibition of PI3Kγ. AS-605240 appears to be the more potent of the two against the target isoform. The selectivity profile, however, shows some differences.
| Compound | PI3Kγ IC50 | PI3Kα IC50 | PI3Kβ IC50 | PI3Kδ IC50 |
| This compound | 70 nM[1] | 240 nM[1] | 1.45 µM[1] | 1.70 µM[1] |
| AS-605240 | 8 nM[2] | 60 nM[2] | 270 nM[2] | 300 nM[2] |
| Table 1: Comparison of in vitro inhibitory activity (IC50) of this compound and AS-605240 against Class I PI3K isoforms. |
Preclinical Efficacy in Inflammation Models
Both compounds have demonstrated anti-inflammatory properties in various preclinical models. While direct head-to-head studies are not publicly available, a comparison of their performance in different, yet relevant, models provides insight into their potential therapeutic utility.
This compound has shown efficacy in models of acute inflammation and neutrophil recruitment. In a carrageenan-induced paw edema model in rats, oral administration of this compound at a dose of 100 mg/kg significantly reduced paw thickness[1]. Furthermore, in a mouse model of RANTES-induced neutrophil recruitment, this compound dose-dependently decreased neutrophil infiltration with an ED50 of 27.35 mg/kg when administered orally[1]. This was accompanied by a significant reduction in AKT phosphorylation, a downstream effector of PI3K signaling[1].
AS-605240 has been extensively studied in models of chronic inflammatory diseases, particularly rheumatoid arthritis. Oral treatment with AS-605240 has been shown to suppress the progression of joint inflammation and damage in mouse models of collagen-induced arthritis (CIA) and antibody-induced arthritis[3]. The protective effects observed with AS-605240 treatment were comparable to those seen in mice with a genetic knockout of the PI3Kγ gene (Pik3cg-/-), highlighting the specificity of its action[3]. The mechanism underlying this efficacy is linked to defective neutrophil migration[3].
Mechanism of Action: PI3Kγ Signaling Pathway
Both this compound and AS-605240 exert their anti-inflammatory effects by inhibiting the PI3Kγ signaling pathway. This pathway is initiated by the activation of GPCRs by various inflammatory mediators such as chemokines. Upon activation, the Gβγ subunits of the heterotrimeric G-protein directly bind to and activate PI3Kγ. Activated PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream signaling proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane, leading to their activation. The activation of Akt triggers a cascade of downstream events that are crucial for immune cell functions, including proliferation, survival, and migration.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for in vitro and in vivo assays used to characterize PI3Kγ inhibitors.
In Vitro PI3Kγ Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kγ in a cell-free system.
Materials:
-
Recombinant human PI3Kγ enzyme
-
Lipid substrate (e.g., phosphatidylinositol)
-
[γ-³²P]ATP
-
Kinase buffer
-
Test compounds (this compound or AS-605240) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube, combine the recombinant PI3Kγ enzyme, lipid substrate, and kinase buffer.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding a solution such as 1N HCl.
-
Extract the lipids.
-
Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the unphosphorylated substrate (PIP2).
-
Visualize and quantify the radioactive PIP3 spots using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used model to assess the anti-inflammatory activity of compounds in vivo.
Animals:
-
Male Wistar rats (or other suitable rodent strain)
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Pletysmometer
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle control orally (p.o.) to the respective groups of animals.
-
After a specific time (e.g., 1 hour) post-compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
Both this compound and AS-605240 are valuable research tools for investigating the role of PI3Kγ in inflammation and immunity. AS-605240 exhibits higher in vitro potency for PI3Kγ. Preclinical studies have demonstrated the anti-inflammatory efficacy of both compounds in various animal models, with this compound showing effects in acute inflammation and AS-605240 demonstrating robust activity in chronic arthritis models. The choice between these inhibitors may depend on the specific research question, the desired potency, and the inflammatory model being investigated. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of these and other PI3Kγ inhibitors.
References
Validating AS-041164 Specificity: A Comparative Guide to PI3Kγ Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, AS-041164, with other known PI3K inhibitors. The focus is on validating its specificity through kinase panel screening data and comparing its performance against alternative compounds. This document is intended to aid researchers in selecting the most appropriate tools for their studies in signal transduction and drug discovery.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of the PI3Kγ isoform.[1] Selectivity is a critical attribute for a chemical probe or a therapeutic candidate, as off-target effects can lead to ambiguous research results or adverse effects in a clinical setting. Kinase panel screening is the gold standard for determining the selectivity of kinase inhibitors by testing them against a broad range of kinases.
Comparative Analysis of PI3K Inhibitor Specificity
To objectively assess the specificity of this compound, its inhibitory activity against the four Class I PI3K isoforms is compared with that of other well-characterized PI3K inhibitors: IPI-549 (a highly selective PI3Kγ inhibitor), GDC-0941 (a pan-Class I PI3K inhibitor), and TG100-115 (a dual PI3Kγ/δ inhibitor).
PI3K Isoform Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against the Class I PI3K isoforms. Lower IC50 values indicate higher potency.
| Compound | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) |
| This compound | 240 nM | 1450 nM | 70 nM | 1700 nM |
| IPI-549 | 3200 nM | 3500 nM | 16 nM | >8400 nM |
| GDC-0941 | 3 nM | 33 nM | 75 nM | 3 nM |
| TG100-115 | 1300 nM | 1200 nM | 83 nM | 235 nM |
Data sourced from multiple publications.[1][2][3][4][5][6]
From this data, this compound demonstrates clear selectivity for PI3Kγ over the other isoforms. IPI-549 shows even greater selectivity for PI3Kγ. In contrast, GDC-0941 is a potent inhibitor of all four isoforms, with the highest potency against α and δ. TG100-115 exhibits dual selectivity for PI3Kγ and PI3Kδ.
Kinase Panel Screening for Off-Target Effects
While isoform selectivity within the PI3K family is crucial, broader screening against a diverse panel of kinases (a kinome scan) is necessary to identify potential off-target interactions.
Unfortunately, detailed, publicly available quantitative data from a broad kinase panel screening for this compound is limited. It has been reported that at a concentration of 1.0 µM, this compound shows little or no activity against 38 other common kinases.
For a more detailed, quantitative perspective, we can examine the publicly available KINOMEscan™ data for GDC-0941, a pan-Class I PI3K inhibitor. This dataset illustrates the kind of comprehensive analysis required to fully assess inhibitor specificity. The data is reported as "Percent of Control," where a lower percentage indicates stronger binding to the kinase.
Representative Kinase Panel Screening Data for GDC-0941 (at 10 µM)
| Kinase | Percent of Control |
| PIK3CA (p110α) | 0.5 |
| PIK3CB (p110β) | 1.5 |
| PIK3CG (p110γ) | 3.5 |
| PIK3CD (p110δ) | 0.5 |
| AAK1 | 98 |
| ABL1 | 99 |
| AURKA | 97 |
| ... (and 450+ other kinases) | >90 |
This is a representative subset of the full KINOMEscan™ data for GDC-0941, which can be accessed through the LINCS Data Portal.
In contrast to the broad activity of GDC-0941, highly selective inhibitors like IPI-549 have been reported to show over 100-fold selectivity for PI3Kγ over other lipid and protein kinases in a panel of 468 kinases.[7][8] Similarly, TG100-115 was found to not inhibit any kinases in a panel of 133 protein kinases with an IC50 of less than 1 µM.[3]
Experimental Protocols
General Protocol for In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol outlines a common method for assessing kinase inhibitor specificity using a radiometric filter binding assay. This method is considered a gold standard as it directly measures the catalytic activity of the kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Mixture: In a microplate, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Initiation of Reaction: Add a mixture of unlabeled ATP and [γ-³³P]ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any non-incorporated radiolabeled ATP.
-
Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each kinase.
Visualizing Key Pathways and Workflows
To further aid in understanding the context of this compound's activity and the methods used to validate it, the following diagrams have been generated.
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for radiometric kinase panel screening.
Conclusion
References
- 1. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Unveiling the Selectivity of AS-041164: A Comparative Analysis of Cross-reactivity with Other Protein Kinases
For researchers and drug development professionals navigating the complex landscape of protein kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a comparative analysis of AS-041164, a potent phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, and its cross-reactivity profile against other protein kinases. By juxtaposing its performance with alternative inhibitors and presenting the underlying experimental methodologies, this document aims to equip scientists with the critical information needed for informed decision-making in their research endeavors.
Executive Summary
This compound has emerged as a highly selective inhibitor of PI3Kγ, an enzyme critically involved in inflammatory and immune responses. This guide delves into the quantitative data defining its selectivity against other PI3K isoforms and provides a comparative look at other notable PI3K inhibitors. While comprehensive kinome-wide screening data for this compound is not publicly available, the existing data robustly supports its high selectivity for the gamma isoform. This targeted activity profile suggests a lower potential for off-target effects, a crucial consideration in the development of therapeutic agents.
Comparative Selectivity of PI3K Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and selected alternative PI3K inhibitors against the Class I PI3K isoforms. Lower IC50 values indicate higher potency.
| Compound | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity Notes |
| This compound | 70 | 240 | 1450 | 1700 | Highly selective for PI3Kγ. |
| IPI-549 | 16 | 3200 | 3500 | >8400 | Reported to have >100-fold selectivity over other lipid and protein kinases.[1][2][3] |
| Duvelisib | 27 | 1602 | 85 | 2.5 | A dual inhibitor of PI3Kδ and PI3Kγ.[4][5][6] |
| TG100-115 | 83 | 1300 | 1200 | 235 | A dual-selective inhibitor of PI3Kγ and PI3Kδ.[7][8][9][10] |
Signaling Pathway Context: The PI3K Pathway
Protein kinases are integral components of cellular signaling cascades. The diagram below illustrates a simplified representation of the PI3K signaling pathway, highlighting the central role of PI3K in mediating cellular processes such as cell growth, proliferation, and survival. This compound exerts its effect by selectively inhibiting the PI3Kγ isoform within this pathway.
Caption: Simplified PI3K Signaling Pathway.
Experimental Methodologies for Kinase Cross-reactivity Screening
The determination of a kinase inhibitor's selectivity profile is achieved through robust and standardized experimental protocols. Below is a detailed methodology for a typical in vitro kinase inhibition assay, which can be adapted for various platforms such as radiometric, fluorescence, or luminescence-based detection.
General Kinase Inhibition Assay Protocol (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a panel of protein kinases.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for each specific kinase.
- Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase in kinase buffer.
- Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
- Kinase Aliquots: Prepare working aliquots of each purified kinase enzyme in kinase buffer.
2. Assay Procedure:
- Add a small volume (e.g., 2.5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a microplate.
- Add the kinase enzyme solution (e.g., 2.5 µL) to each well.
- Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding a mixture of ATP and substrate (e.g., 5 µL) to each well.
- Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
3. Detection:
- Terminate the kinase reaction and detect the product. For the ADP-Glo™ assay, this involves two steps:
- Add ADP-Glo™ Reagent to deplete the remaining ATP.
- Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
- Measure the signal (e.g., luminescence) using a plate reader.
4. Data Analysis:
- The raw data (e.g., relative light units) is converted to percent inhibition relative to the vehicle control.
- The percent inhibition is plotted against the logarithm of the compound concentration.
- The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the general workflow for assessing kinase inhibitor cross-reactivity.
Caption: Kinase Inhibition Assay Workflow.
Conclusion
The available data strongly indicates that this compound is a potent and highly selective inhibitor of PI3Kγ. Its selectivity profile, particularly when compared to dual or pan-PI3K inhibitors, suggests its potential as a refined tool for investigating the specific roles of PI3Kγ in cellular signaling and disease. For researchers focusing on the PI3Kγ-mediated pathways, this compound offers a promising advantage in minimizing confounding off-target effects. The selection of an appropriate kinase inhibitor should always be guided by a thorough evaluation of its selectivity profile in the context of the specific biological question being addressed.
References
- 1. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. TG100-115 (PD003378, UJIAQDJKSXQLIT-UHFFFAOYSA-N) [probes-drugs.org]
- 9. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aerosolized phosphoinositide 3-kinase gamma/delta inhibitor TG100-115 [3-[2,4-diamino-6-(3-hydroxyphenyl)pteridin-7-yl]phenol] as a therapeutic candidate for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
AS-041164 Demonstrates Higher Potency for PI3Kγ Inhibition Compared to BKM120
In the landscape of phosphoinositide 3-kinase (PI3K) inhibitors, AS-041164 emerges as a more potent inhibitor of the PI3Kγ isoform when compared to the pan-class I PI3K inhibitor BKM120 (Buparlisib). Experimental data indicates that this compound has a half-maximal inhibitory concentration (IC50) of 70 nM for PI3Kγ.[1][2][3][4][5] In contrast, BKM120 exhibits an IC50 of 262 nM for the same isoform.[6] This demonstrates that a lower concentration of this compound is required to inhibit PI3Kγ activity by 50%, signifying its higher potency.
While this compound shows selectivity for the PI3Kγ isoform, BKM120 is characterized as a pan-class I PI3K inhibitor, targeting all four isoforms (α, β, γ, and δ).[6][7][8] The broader selectivity profile of BKM120 is reflected in its IC50 values across the different isoforms.
Comparative Inhibitory Activity
The inhibitory activities of this compound and BKM120 against the four class I PI3K isoforms are summarized in the table below. The data clearly illustrates the higher potency and selectivity of this compound for PI3Kγ in contrast to the broader activity of BKM120.
| Compound | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) |
| This compound | 240 nM[1][2][3][4] | 1.45 µM[1][2][3][4] | 70 nM [1][2][3][4][5] | 1.70 µM[1][2][3][4] |
| BKM120 | 52 nM[6] | 166 nM[6] | 262 nM [6] | 116 nM[6] |
PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3Kγ isoform is predominantly expressed in hematopoietic cells and plays a key role in inflammatory and immune responses. Its activation, typically downstream of G-protein coupled receptors (GPCRs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1, which in turn regulate a cascade of cellular events.
Caption: PI3Kγ signaling pathway initiated by GPCR activation.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for PI3K inhibitors is typically performed using a biochemical kinase assay. The following is a generalized protocol for such an experiment.
Objective: To measure the in vitro inhibitory activity of test compounds (this compound and BKM120) against a specific PI3K isoform (e.g., PI3Kγ).
Materials:
-
Recombinant human PI3Kγ enzyme
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, BKM120) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, NaCl, CHAPS)
-
Detection reagent (e.g., a luminescent ATP detection reagent)
-
Microplates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A control with no inhibitor (vehicle control) is also included.
-
Reaction Mixture Preparation: The PI3Kγ enzyme and the PIP2 substrate are mixed in the assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the reaction mixture containing the enzyme, substrate, and the test compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C). During this time, the PI3Kγ enzyme phosphorylates PIP2, consuming ATP in the process.
-
Termination and Detection: The reaction is stopped, and a detection reagent is added. This reagent measures the amount of ATP remaining in the reaction mixture. The luminescence signal is inversely proportional to the PI3Kγ activity.
-
Data Analysis: The luminescence data is collected using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Caption: General workflow for a PI3K kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tebubio.com [tebubio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Differences Between AS-041164 and PI3Kδ Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic differences between AS-041164, a selective PI3Kγ inhibitor, and selective inhibitors of PI3Kδ. The information presented is based on available experimental data and aims to assist researchers in understanding the distinct biological roles and potential therapeutic applications of targeting these two closely related phosphoinositide 3-kinase (PI3K) isoforms.
Introduction
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. Four isoforms of the p110 catalytic subunit exist: α, β, δ, and γ. While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are predominantly found in hematopoietic cells, making them attractive targets for modulating immune responses and treating hematological malignancies.
This compound is a potent and selective inhibitor of the PI3Kγ isoform.[1][2] In contrast, a significant focus of drug development has been on PI3Kδ inhibitors, such as idelalisib, due to the critical role of PI3Kδ in B-cell signaling.[3][4][5] This guide will delineate the known phenotypic consequences of inhibiting these two distinct isoforms.
Signaling Pathways and Points of Inhibition
The PI3Kδ and PI3Kγ isoforms are both crucial components of the PI3K/AKT/mTOR signaling cascade, yet they are activated by different upstream signals and play non-redundant roles in immune cell function.
-
PI3Kδ is primarily activated downstream of receptor tyrosine kinases (RTKs) and the B-cell receptor (BCR), playing a central role in B-cell development, activation, and proliferation.
-
PI3Kγ is predominantly activated by G-protein coupled receptors (GPCRs), such as chemokine receptors, and is therefore critical for the migration and recruitment of various immune cells, including neutrophils and macrophages.
The differential roles of these isoforms lead to distinct phenotypic outcomes upon their inhibition.
Caption: PI3K signaling pathway highlighting the distinct activation and inhibition points of PI3Kδ and PI3Kγ.
Quantitative Comparison of Inhibitor Potency
The selectivity and potency of this compound and PI3Kδ inhibitors are key determinants of their distinct phenotypic effects.
| Inhibitor | Target | IC50 (nM) - p110α | IC50 (nM) - p110β | IC50 (nM) - p110γ | IC50 (nM) - p110δ | Reference(s) |
| This compound | PI3Kγ | 240 | 1450 | 70 | 1700 | [1][2] |
| Idelalisib | PI3Kδ | 8600 | 4000 | 2100 | 19 | [3] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Phenotypic Comparisons
The differential targeting of PI3Kγ and PI3Kδ by this compound and PI3Kδ inhibitors, respectively, results in distinct effects on various immune cell functions.
Effects on Neutrophil Function
| Phenotypic Assay | This compound (PI3Kγ inhibition) | PI3Kδ Inhibitors | Key Findings | Reference(s) |
| Neutrophil Migration/Chemotaxis | Strongly Inhibits RANTES-induced neutrophil recruitment in vivo. | Inhibits chemoattractant-induced motility. | Both PI3Kγ and PI3Kδ are involved in neutrophil migration, but PI3Kγ appears to play a more dominant role in chemokine-driven recruitment.[1][6] | [1][6] |
| Neutrophil Swelling | Inhibits chemoattractant-induced swelling. | Inhibits chemoattractant-induced swelling. | Both isoforms are implicated in the volume changes necessary for rapid migration.[6] | [6] |
Effects on Lymphocyte Function
| Phenotypic Assay | This compound (PI3Kγ inhibition) | PI3Kδ Inhibitors | Key Findings | Reference(s) |
| T-Cell Activation & Proliferation | Reduces T-cell activation and proliferation. | Strongly Reduces T-cell activation and proliferation. | Both isoforms are important for T-cell function. Dual inhibition of PI3Kγ and PI3Kδ has additive effects, suggesting non-redundant roles.[7] PI3Kδ is considered crucial for physiological T-cell function.[7][8] | [7][8] |
| Regulatory T-Cell (Treg) Function | Less characterized, but likely involved. | Decreases Treg numbers and suppressive function. | Inhibition of PI3Kδ can enhance anti-tumor immunity by reducing the immunosuppressive activity of Tregs.[8] | [8] |
| B-Cell Proliferation & Survival | Minimal direct effect reported. | Strongly Inhibits B-cell proliferation and induces apoptosis in malignant B-cells. | PI3Kδ is a key mediator of B-cell receptor signaling and is essential for the survival and proliferation of B-cells, particularly in B-cell malignancies.[5][9][10] | [5][9][10] |
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α) are incubated with serial dilutions of the test compound (e.g., this compound or a PI3Kδ inhibitor).
-
The kinase reaction is initiated by the addition of a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) and ATP (often [γ-33P]ATP).
-
The reaction is allowed to proceed for a defined period at room temperature and then terminated.
-
The amount of phosphorylated product (PIP3) is quantified, typically by scintillation counting or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Neutrophil Chemotaxis Assay
Objective: To assess the effect of inhibitors on the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophils are isolated from fresh human blood.
-
The cells are pre-incubated with the test inhibitor (e.g., this compound or a PI3Kδ inhibitor) or vehicle control.
-
The migration of neutrophils is assessed using a chemotaxis chamber (e.g., Boyden chamber) or a microfluidic device where a gradient of a chemoattractant (e.g., IL-8, fMLP, or RANTES) is established.
-
The number of cells that migrate towards the chemoattractant is quantified after a specific incubation period (e.g., 60 minutes) using microscopy and image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophils actively swell to potentiate rapid migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Inhibition of PI3Kgamma and PI3Kdelta Deteriorates T-cell Function With Implications for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tgtherapeutics.com [tgtherapeutics.com]
- 10. PI3Kδ inhibition elicits anti-leukemic effects through Bim-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AS-041164: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of AS-041164, a selective PI 3-K Gamma isoform inhibitor also known by its CAS number 6318-41-8.
Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, adherence to standard laboratory chemical disposal procedures is crucial to mitigate any potential risks and uphold best practices in laboratory safety.
Immediate Safety and Handling
Before proceeding with disposal, it is important to follow standard safety protocols when handling this compound. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of spillage, the area should be cleaned promptly, avoiding dust generation for solid forms of the compound.
Quantitative Data for Disposal
No specific quantitative data, such as concentration limits for neutralization or specific chemical reactants for degradation, are stipulated for the disposal of this compound due to its non-hazardous classification. The primary concern is the proper containment and disposal through appropriate waste streams.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous | Cayman Chemical Safety Data Sheet |
| Special Disposal Treatment | None specified | General Laboratory Waste Guidelines |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed chemical waste disposal company. This ensures that the compound is managed in an environmentally responsible and compliant manner. For small quantities in a research setting, the following steps should be followed:
-
Segregation: Isolate the this compound waste from other laboratory waste streams to prevent cross-contamination.
-
Containment: Place the solid waste in a clearly labeled, sealed, and appropriate waste container. Ensure the container is robust and will not leak.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and its CAS number "6318-41-8". Indicate that it is non-hazardous waste.
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal service.
-
Professional Disposal: Arrange for the collection of the waste by a certified chemical waste disposal contractor. Do not dispose of this compound in regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling AS-041164
Essential Safety and Handling Guide for AS-041164
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, requiring specific personal protective equipment to minimize exposure and ensure safety.
Hazard Classifications:
-
Skin irritation (Category 2)
-
Serious eye irritation (Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Very toxic to aquatic life with long-lasting effects
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield may also be necessary.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2][3] |
| Skin and Body Protection | Protective clothing | An impervious suit protecting against chemicals is recommended. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1][2] |
| Respiratory Protection | Respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2] In situations with inadequate ventilation or to control exposure, a self-contained breathing apparatus should be used. |
Operational and Handling Procedures
Strict adherence to the following procedures is necessary to ensure safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably outdoors or in a chemical fume hood.[1]
-
Ensure safety showers and eyewash stations are readily accessible.[1]
Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Keep the container tightly closed and store in a dry place.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[2]
-
In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
Spill Containment and Cleanup:
-
Evacuate personnel from the spill area.
-
Wear appropriate personal protective equipment.
-
Prevent the product from entering drains.
-
For dry spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[1]
-
Clean the affected area thoroughly.
Waste Disposal:
-
Dispose of the substance and its container at an approved waste disposal plant.
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
Some special wastes may require specific handling, packaging, and transportation by a registered transporter.[4]
Visual Workflow and Safety Diagrams
To further clarify the handling and safety protocols, the following diagrams illustrate the key workflows and logical relationships.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationships of safety precautions for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
